molecular formula C11H15NO3 B12953493 (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Cat. No.: B12953493
M. Wt: 209.24 g/mol
InChI Key: DFKAWZDMKJDTFC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

DFKAWZDMKJDTFC-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](CN)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Thermodynamic Solubility and Solvation Strategies for (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid in Organic Media

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Causality

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a chiral β2 -amino acid derivative widely utilized as a building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). While the 4-methoxybenzyl substitution at the alpha-carbon introduces a degree of lipophilicity, the physicochemical behavior of this compound is overwhelmingly dictated by its zwitterionic backbone.

In its native state, the primary amine and carboxylic acid undergo intramolecular proton transfer to form an "inner salt." This zwitterionic state generates a highly stable, electrostatically bound crystal lattice. As highlighted in established heterocyclic chemistry literature, this inner salt nature results in critically low solubility in nonpolar organic solvents, rendering standard organic media (e.g., hexane, ethyl acetate, or chloroform) highly ineffective for the direct dissolution of unprotected amino acids [3]. To successfully manipulate this compound in organic synthesis, scientists must rely on specific polar aprotic solvent systems or employ strategic protecting-group chemistry to disrupt the ionic lattice.

Solubility Profile in Organic Solvents

Understanding the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent is critical when predicting the solvation of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid. The table below summarizes the quantitative and qualitative solubility profile of the unprotected compound across various organic solvent classes.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility RangeSolvation Causality
Polar Aprotic DMSO46.7> 50 mg/mLHigh polarity and strong hydrogen-bond accepting capacity efficiently disrupt the zwitterionic lattice.
Polar Aprotic NMP / DMF32.2 / 36.720 - 40 mg/mLStrong dipole moments solvate the inner salt. NMP is frequently the solvent of choice for peptide chemists due to its superior resin-swelling properties [5].
Polar Protic Methanol32.75 - 15 mg/mLProtic nature allows for hydrogen bonding with both the NH3+​ and COO− moieties, though less effectively than aqueous buffers.
Halogenated Dichloromethane (DCM)8.9< 1 mg/mLInsufficient dielectric constant to overcome the high lattice energy of the zwitterion.
Non-Polar Hexane / Toluene1.9 / 2.4InsolubleComplete inability to participate in ion-dipole interactions; lattice energy vastly exceeds solvation energy.

Methodological Guide: Thermodynamic Solubility Determination

To accurately determine the solubility of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid in target organic solvents, kinetic dissolution methods are insufficient. The shake-flask method is based on phase solubility techniques established over 40 years ago and remains the most reliable approach for thermodynamic measurements [2]. Furthermore, the World Health Organization (WHO) recommends the shake-flask method as the gold standard for equilibrium solubility, provided that mechanical agitation and strict temperature controls are maintained [1].

Step-by-Step Shake-Flask Protocol (Self-Validating System)

As a Senior Application Scientist, I mandate the following protocol to ensure data integrity and reproducibility. This workflow is designed with internal self-validation mechanisms to prevent false-positive solubility readings.

  • Solid Preparation & Excess Calculation:

    • Action: Weigh an amount of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid that provides an estimated 30–40% solid excess into a non-leaching borosilicate glass vial.

    • Causality: Excess solid is mandatory. Without a visible solid pellet at the end of the experiment, the system is merely measuring concentration, not maximum thermodynamic capacity.

  • Solvent Addition & Thermal Equilibration:

    • Action: Add 5.0 mL of the target organic solvent. Seal the vial hermetically. Place the vial in an orbital shaker set to 37 ± 1 °C and 150 RPM.

    • Causality: Temperature strictly dictates kinetic energy and lattice disruption. Orbital shaking ensures continuous solid-liquid interfacial contact without the localized heat generation and particle grinding caused by magnetic stir bars.

  • Phase Separation (48 Hours):

    • Action: After 48 hours, extract a 1.0 mL aliquot of the suspension. Centrifuge the aliquot at 10,000 × g for 15 minutes.

    • Causality: Standard syringe filtration can lead to API adsorption onto the filter membrane or the passage of nano-particulates. High-speed centrifugation forces sub-micron undissolved zwitterionic particulates out of the supernatant, preventing artificial spikes in UV absorbance.

  • Quantification & Self-Validation (72 Hours):

    • Action: Immediately dilute the supernatant in a compatible mobile phase to prevent precipitation. Quantify the concentration via HPLC-UV.

    • Validation: Repeat the sampling and quantification process at 72 hours. If the concentration variance between the 48h and 72h time points is <5%, thermodynamic equilibrium is officially validated.

G A 1. Solid Preparation (30-40% Excess API) B 2. Solvent Addition (Organic Media) A->B C 3. Thermal Equilibration (Orbital Shaker, 37°C, 48h) B->C D 4. Phase Separation (Centrifugation 10,000 x g) C->D E 5. Quantification (HPLC-UV / Gravimetric) D->E

Thermodynamic Shake-Flask Solubility Workflow for API Characterization.

Strategic Derivatization for Enhanced Solvation

When synthetic routes require the use of halogenated or mildly non-polar organic solvents (such as DCM for specific coupling reactions), the native solubility of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a hard barrier.

To circumvent this, the zwitterionic lattice must be chemically disrupted. The introduction of a lipophilic protecting group, such as a tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group, neutralizes the basicity of the primary amine. As documented in peptide synthesis protocols, the introduction of the lipophilic Boc group generally increases the solubility of amino acids in organic solvents by orders of magnitude compared to their unprotected counterparts [4]. Once protected, the compound transitions from an insoluble crystalline salt to a highly organic-soluble molecule, enabling homogeneous catalysis and efficient peptide coupling.

G Z Zwitterionic State (High Lattice Energy) P Polar Aprotic Solvents (DMSO, DMF) Moderate/High Solubility Z->P Dipole-Ion Solvation N Non-Polar Solvents (Hexane, Toluene) Insoluble Z->N Lattice Energy > Solvation B N-Boc / Fmoc Protection (Disrupts Inner Salt) Z->B Synthetic Modification O Halogenated Solvents (DCM, Chloroform) High Solubility B->O Lipophilic Interaction

Solvation dynamics and protecting group strategies for beta-amino acids.

References

  • World Health Organization (WHO). "Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics." who.int. 1

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species." dissolutiontech.com. 2

  • AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry. "The Dilemma of Working with α-Amino Acids." pageplace.de. 3

  • Benchchem. "The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids." benchchem.com. 4

  • Peptide.com. "Solvents for Solid Phase Peptide Synthesis." peptide.com.5

Sources

Pharmacokinetic properties of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Abstract

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a novel chemical entity with a structure suggestive of potential biological activity, likely as a GABA or other amino acid receptor modulator. To date, its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—have not been characterized in the public domain. This technical guide provides a comprehensive, prospective framework for researchers and drug development professionals to thoroughly characterize the PK profile of this and similar novel compounds. We will detail the requisite in vitro and in vivo studies, explain the rationale behind experimental choices, and provide standardized protocols. This document serves as a roadmap for generating the critical data needed to assess the druggability of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid.

Introduction and Rationale

The structure of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, a β-amino acid derivative, is analogous to other biologically active molecules. For instance, derivatives of 3-aminopropanoic acid are being explored for a range of therapeutic applications, including as anticancer and antimicrobial agents[1][2][3]. The presence of a methoxybenzyl group suggests potential interactions with aromatic-binding pockets in enzymes or receptors. While direct biological data is absent, its structural similarity to compounds like p-methoxyphenylalanine (OMePhe) suggests it may be recognized by biological systems such as aminoacyl-tRNA synthetases[4].

A thorough understanding of a compound's ADME profile is fundamental to drug development. It dictates dosing regimens, predicts potential toxicities, and ultimately determines therapeutic efficacy. Given the absence of published PK data for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, a systematic investigation is warranted. This guide outlines the logical progression of experiments, from initial in vitro screens to definitive in vivo animal studies.

Physicochemical Characterization

Prior to any biological assays, fundamental physicochemical properties must be determined. These parameters are critical for interpreting subsequent ADME data and for developing suitable formulations.

Key Parameters

A summary of essential physicochemical properties and their relevance is presented below.

ParameterExperimental MethodRationale & ImportanceHypothetical Target Value
Solubility Kinetic & Thermodynamic Solubility Assays (e.g., using HPLC-UV)Determines the maximum concentration achievable in solution. Poor solubility can limit absorption and complicate in vitro assays.> 50 µM in PBS (pH 7.4)
Lipophilicity (LogD) Shake-flask method (octanol/water) or Chromatographic (HPLC) methodPredicts membrane permeability and potential for non-specific binding. Influences distribution into tissues.LogD at pH 7.4 between 1 and 3
pKa Potentiometric titration or Capillary ElectrophoresisIdentifies ionizable groups and their charge state at physiological pH, which affects solubility, permeability, and receptor binding.Acidic pKa: ~4.0; Basic pKa: ~9.5
Chemical Stability Incubation in buffers at various pH values (e.g., 1.2, 6.5, 7.4) and analysis at time pointsAssesses degradation in simulated physiological fluids. Instability can lead to inaccurate quantification and reduced bioavailability.> 95% remaining after 24h

In Vitro ADME Profiling

In vitro assays provide the first insights into the metabolic fate and transport of a drug candidate. They are cost-effective, high-throughput, and crucial for guiding the design of more complex in vivo studies.

Metabolic Stability Assessment

The primary goal is to determine the compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm microsomes and the test compound, (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid (typically at 1 µM), in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are a rich source of Phase I (CYP) and Phase II (e.g., UGT) enzymes, providing a good initial assessment of metabolic liability.

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion is mandatory to assess CYP-mediated metabolism.

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification of the drug in a complex biological matrix.

Membrane Permeability and Efflux

These assays predict the compound's ability to be absorbed across the intestinal wall and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Dosing: The test compound is added to the donor wells (typically at pH 6.5 to simulate the gut lumen).

  • Incubation: The filter plate is placed on top of an acceptor plate containing buffer at pH 7.4. The assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: Concentrations in both donor and acceptor wells are measured by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Workflow for In Vitro ADME Screening

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics Sol Solubility & LogD MS Metabolic Stability (Microsomes, Hepatocytes) Sol->MS Formulation Dev. Stab Chemical Stability Stab->MS PK_Study Rodent PK Study (IV & PO Dosing) MS->PK_Study Predicts Clearance Perm Permeability (PAMPA, Caco-2) Perm->PK_Study Predicts Absorption PPB Plasma Protein Binding PPB->PK_Study Influences Distribution & Clearance CYP_Inhib CYP Inhibition Met_ID Metabolite Identification PK_Study->Met_ID

Caption: A logical workflow for characterizing the ADME properties of a novel compound.

In Vivo Pharmacokinetic Study

Following promising in vitro data (i.e., moderate to high permeability and stability), an in vivo study in a rodent model (typically rat) is the definitive next step.

Study Design

A crossover design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose of the compound, separated by a washout period.

  • IV Administration: Provides data on distribution and clearance, allowing for the calculation of absolute bioavailability. A typical dose might be 1-2 mg/kg.

  • PO Administration: Provides data on absorption and first-pass metabolism. A typical dose might be 5-10 mg/kg.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Preparation: Cannulated (e.g., jugular vein for sampling) male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: The compound, formulated in a suitable vehicle (e.g., saline with a co-solvent), is administered as a bolus via the tail vein.

    • PO Group: The compound is administered via oral gavage.

  • Blood Sampling: Blood samples (~100 µL) are collected at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the critical parameters obtained from an in vivo study.

ParameterDescriptionImportanceHypothetical Data (Rat)
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination. Compared to liver blood flow to estimate extraction ratio.15 mL/min/kg
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A high Vd suggests extensive tissue distribution.2.5 L/kg
Half-Life (t½) The time required for the drug concentration to decrease by half.Determines the dosing interval.3 hours
Bioavailability (F%) The fraction of an administered oral dose that reaches systemic circulation.A key measure of absorption efficiency. Low F% can be due to poor absorption or high first-pass metabolism.65%
Cmax The maximum observed plasma concentration.Related to efficacy and potential toxicity.1200 ng/mL (PO)
Tmax The time at which Cmax is observed.Indicates the rate of absorption.1.0 hour (PO)

Metabolism and Bio-transformation

Identifying the metabolic pathways is crucial for understanding drug clearance and predicting potential drug-drug interactions. The methoxy group on the phenyl ring is a likely site for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes[5][6]. The resulting phenol could then undergo Phase II conjugation (e.g., glucuronidation or sulfation).

Metabolite Identification Workflow

MetID_Workflow cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid O_Demethyl O-Demethylation (CYP-mediated) Parent->O_Demethyl Metabolite1 Phenolic Metabolite O_Demethyl->Metabolite1 Glucuronidation Glucuronidation (UGT-mediated) Metabolite2 Glucuronide Conjugate Glucuronidation->Metabolite2 Sulfation Sulfation (SULT-mediated) Metabolite3 Sulfate Conjugate Sulfation->Metabolite3 Metabolite1->Glucuronidation Metabolite1->Sulfation

Caption: A potential metabolic pathway for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to fully characterize the pharmacokinetic profile of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid. By progressing from fundamental physicochemical tests to in vitro ADME assays and finally to a definitive in vivo rodent study, researchers can generate the critical data package needed to make informed decisions about the compound's potential as a therapeutic candidate. The hypothetical data presented herein suggests a compound with favorable drug-like properties, including good bioavailability and a half-life suitable for convenient dosing. The next logical steps would involve metabolite identification, cross-species PK scaling, and evaluation of potential drug-drug interactions to complete the preclinical assessment.

References

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC . Source: National Center for Biotechnology Information. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC . Source: National Center for Biotechnology Information. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC . Source: National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11736387, (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid . Source: PubChem. [Link]

  • PubChem Compound Summary for CID 585889, 3-Amino-3-(4-methoxyphenyl)propanoic acid . Source: PubChem. [Link]

  • 3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid . Source: Appchem. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides . Source: MDPI. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors . Source: MDPI. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise . Source: MDPI. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals . Source: Frontiers in Molecular Biosciences. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 . Source: ResearchGate. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by - Semantic Scholar . Source: Semantic Scholar. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones . Source: ResearchGate. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals | Semantic Scholar . Source: Semantic Scholar. [Link]

Sources

Methodological & Application

Fmoc protection of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid for SPPS

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the Fmoc protection of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, designed for advanced solid-phase peptide synthesis (SPPS) applications.

Introduction & Mechanistic Rationale

The incorporation of non-proteogenic β2 -amino acids, such as (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, into peptide sequences is a cornerstone of modern peptidomimetic drug design. The β -carbon backbone provides profound resistance to proteolytic degradation, while the 4-methoxybenzyl side chain mimics the pharmacophore of tyrosine or phenylalanine derivatives[1].

However, synthesizing high-purity Fmoc-protected β -amino acids is synthetically demanding. Because β2 -amino acids are sterically hindered, any impurities generated during the protection step—such as dipeptides or unreacted free amines—will drastically reduce coupling efficiency during SPPS and complicate downstream HPLC purification. Therefore, the protection protocol must be designed as a self-validating system that chemically filters out impurities through strategic solvent and pH manipulation.

Reagent Selection & Causality

When protecting sterically hindered β2 -amino acids, the choice of the acylating agent dictates the purity profile of the final building block.

Historically, Fmoc-Cl was utilized under Schotten-Baumann conditions[2]. However, Fmoc-Cl is an aggressive electrophile that can over-activate the carboxylate group of the amino acid, forming a mixed anhydride intermediate. This intermediate rapidly reacts with the free amine of another amino acid molecule, generating catastrophic Fmoc-dipeptide impurities[3].

To circumvent this, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the preferred reagent[4]. Fmoc-OSu forms a stable amide bond via nucleophilic substitution without activating the carboxylate[5].

Causality in Base Selection: While Fmoc-OSu is safer, it is not immune to side reactions. If excess or overly strong base is used, the succinimide moiety can undergo a Lossen rearrangement, yielding Fmoc- β -Ala-OH as a trace impurity[6],[3]. To suppress this pathway, we utilize a mild base ( KHCO3​ ) and strictly control the stoichiometry (0.95 - 1.00 eq of Fmoc-OSu). Furthermore, utilizing KHCO3​ in an aqueous acetonitrile mixture prevents the precipitation of intermediate salts, a critical factor that ensures complete conversion during scale-up[7].

G1 cluster_0 Preferred Pathway cluster_1 Avoided Pathway Amine Free β²-Amino Acid (Nucleophile) FmocOSu Fmoc-OSu Amine->FmocOSu Mild Base (KHCO₃) FmocCl Fmoc-Cl Amine->FmocCl Base Product Fmoc-β²-Amino Acid (High Purity) FmocOSu->Product Nucleophilic Attack BetaAla Fmoc-β-Ala-OH (Trace Impurity) FmocOSu->BetaAla Excess Base (Lossen Rearrangement) MixedAnhydride Mixed Anhydride Intermediate FmocCl->MixedAnhydride Over-activation Dipeptide Fmoc-Dipeptide (Impurity) MixedAnhydride->Dipeptide Reaction with Free Amine

Figure 1: Mechanistic rationale for selecting Fmoc-OSu over Fmoc-Cl to prevent dipeptide formation.

Quantitative Parameters

To ensure reproducibility, all stoichiometric and analytical parameters are standardized below.

Table 1: Stoichiometric Parameters for Fmoc Protection

ReagentMW ( g/mol )EquivalentsMass/Vol per 10 mmolFunction
(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid209.241.002.09 gStarting Material
Fmoc-OSu337.330.983.30 gAcylating Agent
KHCO3​ 100.122.502.50 gMild Base / Buffer
Deionized WaterN/AN/A25.0 mLAqueous Solvent
Acetonitrile (MeCN)N/AN/A25.0 mLOrganic Solvent

Table 2: HPLC Analytical Parameters for Reaction Monitoring

ParameterCondition
Column C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 301 nm (Specific to Fmoc chromophore)

Self-Validating Experimental Protocol

This protocol leverages the zwitterionic nature of the starting material to chemically filter out unreacted amines during the workup phase, ensuring the final product is pristine for SPPS.

G2 A 1. Dissolution (R)-β²-Amino Acid + KHCO₃ in H₂O B 2. Activation Add Fmoc-OSu in MeCN (Dropwise, 0°C to RT) A->B C 3. Self-Validation HPLC/TLC Monitoring (Check for completion) B->C D 4. Acidification Adjust to pH 2.0 with HCl (Precipitates Product) C->D E 5. Extraction Extract with EtOAc, Wash with Brine D->E F 6. Isolation Dry over MgSO₄, Concentrate & Crystallize E->F

Figure 2: Optimized step-by-step workflow for the Fmoc protection of beta-amino acids.

Step 1: Dissolution & Salt Formation
  • Suspend 10.0 mmol (2.09 g) of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid in 25.0 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Add 25.0 mmol (2.50 g) of KHCO3​ in small portions.

    • Causality Insight: The amino acid is initially poorly soluble. The addition of KHCO3​ deprotonates the carboxylic acid, forming a highly water-soluble potassium carboxylate salt and exposing the nucleophilic primary amine[7].

Step 2: Biphasic Activation
  • Dilute the aqueous solution with 10.0 mL of Acetonitrile.

  • Dissolve 9.8 mmol (3.30 g) of Fmoc-OSu in 15.0 mL of Acetonitrile.

  • Cool the aqueous amino acid solution to 0 °C using an ice bath.

  • Add the Fmoc-OSu solution dropwise over 30 minutes under vigorous stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Reaction Monitoring
  • Withdraw a 10 µL aliquot, dilute in 1 mL of Mobile Phase A, and inject into the HPLC.

  • Monitor the disappearance of the free amine and the appearance of the Fmoc-protected product (UV active at 301 nm). Proceed to workup only when conversion > 98%.

Step 4: Acidification (The Chemical Filter)
  • Evaporate the majority of the Acetonitrile under reduced pressure (Rotary evaporator, 35 °C). Do not evaporate to dryness.

  • Cool the remaining aqueous layer to 0 °C.

  • Slowly add 1M HCl dropwise until the solution reaches pH 2.0 (Verify with pH strips).

    • Self-Validating Mechanism: At pH 2.0, the carboxylate of the Fmoc-product is protonated, rendering it highly lipophilic and causing it to precipitate. Crucially, any unreacted free β -amino acid becomes protonated at the amine ( NH3+​ ) and remains trapped in the aqueous phase[6]. This guarantees no free amine carries over into SPPS.

Step 5: Extraction & Isolation
  • Extract the acidified aqueous mixture with Ethyl Acetate ( 3×30 mL ).

  • Combine the organic layers and wash with deionized water ( 2×20 mL ) to remove N-hydroxysuccinimide (HOSu) byproducts, followed by brine ( 1×20 mL ).

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield a crude white solid.

  • Optional: Recrystallize from Ethyl Acetate/Hexanes to achieve >99% purity.

Sources

Application Notes and Protocols for the Use of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid in β-Peptide Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Incorporation of C2-Substituted β-Amino Acids in Foldamer Design

β-Peptides, oligomers of β-amino acids, have garnered significant attention in medicinal chemistry and materials science due to their ability to adopt stable, predictable secondary structures, often mimicking the helices, sheets, and turns of their α-peptide counterparts.[1] A key advantage of β-peptides is their inherent resistance to proteolytic degradation, a common pitfall for traditional peptide-based therapeutics.[2] The structural diversity and, consequently, the functional potential of β-peptides can be vastly expanded by incorporating non-proteinogenic β-amino acids with tailored side chains.

This guide focuses on the application of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid , a Cα-substituted β-amino acid, in the design and synthesis of novel β-peptides. The strategic placement of the 4-methoxybenzyl substituent at the C2 position offers a unique tool to influence peptide backbone conformation and introduce specific non-covalent interactions. The aromatic side chain can engage in π-π stacking and hydrophobic interactions, which are crucial for stabilizing defined secondary structures and mediating molecular recognition events. This document provides a comprehensive overview, from the properties of the monomer to detailed protocols for its incorporation into β-peptides and subsequent structural analysis, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Design Considerations

While specific experimental data for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is not widely available in the public domain, we can infer its properties and design considerations from closely related analogs, such as (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.[3]

Table 1: Predicted and Inferred Properties of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and its Fmoc-protected derivative.

Property(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid (Predicted)Fmoc-(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid (Predicted)
Molecular Formula C11H15NO3C26H25NO5
Molecular Weight 209.24 g/mol 431.48 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in aqueous acid and base; limited solubility in organic solventsSoluble in DMF, NMP, and other polar aprotic solvents
Stereochemistry (R) at C3(R) at C3
Design Rationale for Incorporating a C2-Methoxybenzyl Group:

The introduction of a bulky substituent at the C2 position of a β-amino acid has profound implications for the resulting peptide's structure. Unlike C3-substituted β-amino acids, C2-substitution directly influences the torsional angles of the peptide backbone, promoting specific secondary structures. The 4-methoxybenzyl group, in particular, can:

  • Induce Helical Conformations: The steric bulk of the benzyl group can restrict the conformational freedom of the peptide backbone, favoring the formation of helical structures such as the 12- or 14-helix.

  • Facilitate Tertiary Interactions: The aromatic ring can participate in π-stacking interactions with other aromatic residues within the peptide sequence or with biological targets, contributing to the stability of the folded structure and enhancing binding affinity.

  • Modulate Solubility and Pharmacokinetics: The methoxy group can influence the polarity and hydrogen bonding capacity of the side chain, impacting the solubility and pharmacokinetic properties of the resulting peptide.

Protocols for β-Peptide Synthesis and Characterization

The following protocols are based on well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies and have been adapted to address the specific challenges associated with the incorporation of sterically hindered C2-substituted β-amino acids.[4][5]

Workflow for β-Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Structural Analysis Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling Amino Acid Coupling Fmoc_Deprotection1->Coupling Capping Capping (Optional) Coupling->Capping Fmoc_Deprotection2 Fmoc Deprotection Capping->Fmoc_Deprotection2 Chain_Elongation Repeat Cycles Fmoc_Deprotection2->Chain_Elongation Chain_Elongation->Coupling Next Amino Acid Cleavage Cleavage from Resin Chain_Elongation->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy MS->NMR CD Circular Dichroism NMR->CD

Caption: Workflow for the synthesis and analysis of β-peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide Incorporating (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected β-amino acids, including Fmoc-(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of the coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Note for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid: Due to potential steric hindrance, a double coupling may be necessary.[6] After the initial coupling, drain the reaction solution, wash with DMF, and repeat the coupling step with freshly activated amino acid. Microwave-assisted coupling can also enhance efficiency for hindered amino acids.[7]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Structural Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., CD3OH, TFE-d2/H2O, or D2O with pH adjustment) to a concentration of 1-5 mM.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H: To observe the overall proton signal distribution.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the peptide's three-dimensional structure.[8]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

Data Analysis:

  • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign the proton resonances to their respective amino acid residues in the peptide sequence.

  • Structural Restraints: Identify key NOE cross-peaks that provide distance constraints between protons. For helical structures, look for characteristic short-range NOEs (e.g., between adjacent amide protons).

  • Structure Calculation: Use molecular modeling software to calculate a family of structures consistent with the experimental NOE restraints.

Expected Observations for a β-Peptide with a C2-Methoxybenzyl Substituent:

  • The aromatic protons of the methoxybenzyl group should be clearly visible in the ¹H NMR spectrum.

  • NOEs between the aromatic protons and protons on the peptide backbone or other side chains can provide valuable information about the orientation of the side chain and the overall peptide fold.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol (TFE), or aqueous buffer) to a concentration of approximately 0.1-0.2 mg/mL. The solvent choice can significantly influence the peptide's conformation.

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature.

Data Interpretation:

  • Helical Structures: β-peptides forming a 14-helix typically exhibit a strong positive Cotton effect around 215 nm.[9]

  • β-Sheet Structures: β-sheet conformations often show a minimum around 218 nm.[10]

  • Random Coil: Unstructured peptides generally display a strong negative band below 200 nm.

The presence of the aromatic chromophore in the 4-methoxybenzyl group may contribute to the CD spectrum, particularly in the near-UV region, and this should be considered during data analysis.[11]

Potential Applications and Future Directions

The incorporation of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid into β-peptides opens up numerous possibilities for the design of novel bioactive molecules and advanced materials.

  • Therapeutic Peptides: The enhanced proteolytic stability and defined conformations of these β-peptides make them promising candidates for developing inhibitors of protein-protein interactions, antimicrobial agents, and receptor agonists or antagonists.[12][13]

  • Biomaterials: The self-assembly of these β-peptides into well-ordered nanostructures could be exploited for applications in tissue engineering, drug delivery, and hydrogel formation.

  • Molecular Probes: The unique structural features imparted by the C2-substituent can be used to design molecular probes for studying biological processes.

Future research should focus on the systematic investigation of the relationship between the position and stereochemistry of the 4-methoxybenzyl substituent and the resulting peptide's structure and function. The synthesis and evaluation of a library of β-peptides containing this and related C2-substituted amino acids will undoubtedly lead to the discovery of novel molecules with exciting therapeutic and biotechnological potential.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Cheng, R. P. (2011). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 788, 187–204.
  • Di Fasi, A., et al. (2017). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 19(12), 8538–8548.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Kubelka, J., et al. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. European Journal of Biochemistry, 270(18), 3657–3666.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current bioactive compounds, 14(1), 2–11.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–205.
  • Davies, J. S. (2002). Beta-amino acids: versatile peptidomimetics. Journal of peptide science : an official publication of the European Peptide Society, 8(4), 147-160.
  • Daidone, I., et al. (2003). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. European Journal of Biochemistry, 270(18), 3657-3666.
  • Davies, D. E., & Gellman, S. H. (2001). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 78, 219.
  • Toniolo, C., et al. (2001). Circular Dichroism Spectrum of a Peptide 310-Helix. Journal of the American Chemical Society, 123(42), 10615-10616.
  • Kessler, H., et al. (2003). 7.5 High Resolution NMR Spectroscopy. In M. Goodman, F. Arthur, L. Moroder, & C. Toniolo (Eds.), Synthesis of Peptides and Peptidomimetics.
  • Nowick Laboratory. (2020).
  • Al Musaimi, O., et al. (2021). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. Current Pharmaceutical Design, 27(13), 1563-1580.
  • de la Torre, B. G., & Albericio, F. (2021). The Synthesis of Peptides and Proteins.
  • Tantry, S. J., & Kumar, K. S. (2011). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. The Journal of organic chemistry, 76(11), 4568-4576.
  • Stefanucci, A., et al. (2020). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Bioactive Compounds, 16(6), 754-763.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.
  • Coin, I., et al. (2007). Fmoc solid-phase peptide synthesis: a practical approach.
  • Santiveri, C. M., et al. (2020). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s).
  • Kavaliauskas, P., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1017.
  • Oldfield, E. (2013). Use of 13Cα chemical shifts for accurate determination of β-sheet structures in solution. Proceedings of the National Academy of Sciences, 110(46), 18456-18461.
  • CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). Retrieved from [Link]

  • Isernia, C., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10900.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2397.
  • Alewood, P. F., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1194-1210.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7181.
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 94(5), 1-11.
  • Wüthrich, K. (2003). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 20-30.

Sources

Application Note: Catalytic Asymmetric Synthesis of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a highly valuable β2 -amino acid ( β2 -homotyrosine derivative) utilized in the development of advanced peptidomimetics and small-molecule therapeutics. The incorporation of β2 -amino acids into peptide backbones significantly enhances proteolytic stability while inducing stable secondary structures (e.g., 14-helices) [1].

The most atom-economical and scalable approach to synthesizing enantiopure β2 -amino acids is the Rhodium-catalyzed asymmetric hydrogenation of α -substituted β -aminoacrylic acids (specifically, α -(aminomethyl)acrylates) [2]. This application note details a robust, self-validating workflow leveraging a bidentate chiral phosphine-aminophosphine ligand to achieve >99% enantiomeric excess (ee).

Synthetic_Workflow SM 4-Methoxybenzaldehyde + Methyl Acrylate BH Baylis-Hillman Reaction SM->BH Allylic Isomerization & Allylic Amination BH->Allylic Substrate (Z)-Prochiral Substrate Allylic->Substrate Hydro Asymmetric Hydrogenation (Rh / Chiral Ligand) Substrate->Hydro H2 (10 atm) Protected Protected (R)-β²- Amino Acid Hydro->Protected Deprotect Global Deprotection Protected->Deprotect Target (R)-3-Amino-2-(4-methoxybenzyl) propanoic acid Deprotect->Target

Fig 1. Retrosynthetic workflow for (R)-3-amino-2-(4-methoxybenzyl)propanoic acid.

Mechanistic Insights & Catalyst Selection

Causality in Substrate and Catalyst Design

To achieve high enantioselectivity, the prochiral substrate must bind tightly and predictably to the metal center. We utilize Methyl (Z)-2-(phthalimidomethyl)-3-(4-methoxyphenyl)acrylate . The (Z)-geometry is critical; it ensures that the ester carbonyl and the alkene coordinate to the Rh(I) center in a bidentate fashion, while the bulky phthalimide group is directed away from the metal, minimizing steric clash during the oxidative addition of hydrogen.

For the catalytic engine, a cationic Rh(I) complex paired with a BoPhoz-type ligand (e.g., (Sc​,Rp​) -BoPhoz-CF 3​ ) is selected. Unlike standard bisphosphines, BoPhoz ligands possess an N–H proton in their backbone. This N–H group forms a crucial secondary hydrogen bond with the carbonyl oxygen of the substrate's phthalimide group [1]. This non-covalent interaction rigidifies the transition state, effectively locking the substrate conformation and shielding one face of the alkene, driving the ee from a baseline of ~85% up to >99%.

Rh_Catalytic_Cycle A [Rh(Ligand)]+ Active Catalyst B Bidentate Coordination [Rh(Ligand)(Substrate)]+ A->B + Substrate (Z-Alkene + Ester C=O) C Oxidative Addition [Rh(H)2(Ligand)(Substrate)]+ B->C + H2 (Rate-Limiting) D Migratory Insertion [Rh(H)(Alkyl)(Ligand)]+ C->D Enantioselective Hydride Transfer E Reductive Elimination Product Release D->E E->A - Protected β²-Amino Acid

Fig 2. Catalytic cycle of Rh(I)-mediated asymmetric hydrogenation of acrylates.

Quantitative Data & Optimization

The following table summarizes the optimization of the asymmetric hydrogenation step, demonstrating the necessity of the N–H hydrogen-bonding interaction and the electronic tuning of the ligand [1].

EntryCatalyst System (1 mol%)SolventPressure (atm)Time (h)Conversion (%)ee (%)
1 [Rh(COD)2​]BF4​ / (R,R) -Me-DuPhosMeOH1012>9982
2 [Rh(COD)2​]BF4​ / (R,R,R,R) -TangPhosMeOH1012>9991
3 [Rh(COD)2​]BF4​ / (Sc​,Rp​) -BoPhozCH 2​ Cl 2​ 1012>9996
4 [Rh(COD)2​]BF4​ / (Sc​,Rp​) -BoPhoz-CF 3​ CH 2​ Cl 2​ 10 12 >99 >99

Note: The (Sc​,Rp​) enantiomer of the ligand selectively shields the re-face of the alkene, yielding the desired (R)-configuration at the newly formed stereocenter.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Prochiral Substrate

Objective: Prepare Methyl (Z)-2-(phthalimidomethyl)-3-(4-methoxyphenyl)acrylate via a thermodynamically controlled cascade.

  • Baylis-Hillman Coupling: React 4-methoxybenzaldehyde (1.0 equiv) and methyl acrylate (1.5 equiv) in the presence of DABCO (0.2 equiv) at room temperature for 48 h. Quench and extract to isolate the intermediate allylic alcohol.

  • Isomerization & Bromination: Treat the crude alcohol with 48% aqueous HBr and concentrated H 2​ SO 4​ (catalytic) in CH 2​ Cl 2​ at 0 °C. The reaction proceeds via an allylic cation, thermodynamically settling into the (Z)-allylic bromide to minimize steric strain between the aryl ring and the ester group.

  • Allylic Amination: React the (Z)-allylic bromide with Potassium Phthalimide (1.2 equiv) in anhydrous DMF at 0 °C to 25 °C for 4 h.

  • Self-Validation Check: Analyze the purified product via 1 H NMR. The vinylic proton of the (Z)-isomer will appear highly deshielded (typically δ 7.8–8.0 ppm) due to the anisotropic effect of the cis-ester carbonyl. If the peak is <7.5 ppm, the (E)-isomer has formed, which will drastically reduce hydrogenation ee.

Phase 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Stereoselective reduction of the alkene to set the (R)-stereocenter.

  • Catalyst Preparation (Strictly Anaerobic): Inside an argon-filled glovebox, dissolve [Rh(COD)2​]BF4​ (1.0 mol%) and (Sc​,Rp​) -BoPhoz-CF 3​ (1.1 mol%) in anhydrous, degassed CH 2​ Cl 2​ (2.0 mL). Stir for 15 minutes until the solution turns a deep orange-red, indicating the formation of the active [Rh(Ligand)]+ complex.

  • Substrate Loading: Add the prochiral substrate (1.0 mmol) dissolved in CH 2​ Cl 2​ (3.0 mL) to the catalyst solution. Transfer the mixture to a stainless-steel Parr autoclave.

  • Hydrogenation: Purge the autoclave with H 2​ gas three times, then pressurize to 10 atm. Stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Self-Validation Check: Vent the reactor safely. Take a 50 μ L aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS (to confirm >99% conversion by the disappearance of the substrate mass peak) and Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH) to verify >99% ee.

Phase 3: Global Deprotection & Isolation

Objective: Remove the phthalimide and methyl ester protecting groups to yield the free zwitterionic API building block.

  • Hydrazinolysis (Ing-Manske Procedure): Dissolve the hydrogenated intermediate in ethanol. Add hydrazine hydrate (3.0 equiv) and reflux for 4 hours. A white precipitate of phthalhydrazide will form. Cool to 0 °C, filter off the byproduct, and concentrate the filtrate to yield the free primary amine.

  • Ester Hydrolysis: Dissolve the crude amine in a 3:1 mixture of THF and H 2​ O. Add LiOH·H 2​ O (2.5 equiv) and stir at room temperature for 6 hours.

  • Isoelectric Precipitation: Carefully acidify the aqueous phase using 1M HCl while monitoring with a calibrated pH meter. Stop at the calculated isoelectric point (approx. pH 5.8–6.2). The (R)-3-amino-2-(4-methoxybenzyl)propanoic acid will precipitate as a white crystalline solid.

  • Self-Validation Check: Filter and dry the solid. Confirm purity via HRMS (ESI-TOF) [M+H]+ calculated for C 11​ H 16​ NO 3​ : 210.1130. Confirm stereochemical integrity via optical rotation and compare against literature values for β2 -homotyrosine derivatives [3].

References

  • Deng, J., Hu, X.-P., Huang, J.-D., Yu, S.-B., Wang, D.-Y., Duan, Z.-C., & Zheng, Z. (2008). Enantioselective Synthesis of β2-Amino Acids via Rh-Catalyzed Asymmetric Hydrogenation with BoPhoz-Type Ligands: Important Influence of an N−H Proton in the Ligand on the Enantioselectivity. The Journal of Organic Chemistry, 73(5), 2015–2017.[Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.[Link]

  • Zhang, Y., & Li, Z. (2018). Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands. The Journal of Organic Chemistry, 83(15), 8036–8044.[Link]

In Vitro Assay Protocols for Peptidomimetics Incorporating (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid (CAS 1260616-67-8) is a specialized chiral β2 -amino acid building block utilized in advanced drug discovery[1]. The strategic substitution of native α -amino acids with β -amino acids is a highly effective method for modulating the physicochemical properties of bioactive peptides[2].

From a mechanistic perspective, incorporating this specific β2 -amino acid introduces two critical advantages:

  • Proteolytic Evasion: The addition of a single carbon atom to the peptide backbone disrupts the highly conserved scissile bond geometry required by endogenous serine and aspartyl proteases, conferring profound resistance to enzymatic degradation[3].

  • Targeted Hydrophobic Interactions: The 4-methoxybenzyl side chain acts as an optimized pharmacophore. In the context of metalloprotease inhibitors, this bulky, electron-rich aromatic group is perfectly suited to occupy the deep, hydrophobic S1 or S1' sub-pockets of zinc-dependent enzymes like Neprilysin (NEP)[4].

This application note provides field-validated, self-calibrating protocols for evaluating the biochemical potency and metabolic stability of peptidomimetics incorporating this β -amino acid.

Experimental Workflow

The following diagram illustrates the critical path for evaluating β -modified peptidomimetics, moving from synthesis through in vitro validation.

G N1 Peptidomimetic Synthesis (Fmoc SPPS) N2 Target Affinity Screening (Fluorogenic Assay) N1->N2 Purified Compound N3 Proteolytic Stability (Plasma/Microsome) N2->N3 IC50 < 100 nM N4 Lead Optimization N3->N4 t1/2 > 24h

Workflow for evaluating β -amino acid-modified peptidomimetics.

Protocol 1: In Vitro Fluorogenic Inhibition Assay (Neprilysin)

Causality & Assay Design: Neprilysin (NEP) is a zinc-dependent metalloprotease. To accurately measure the inhibitory potency of your β -amino acid construct, we utilize an internally quenched fluorogenic substrate: Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC) [5]. Cleavage of the Phe-AMC bond by NEP releases the highly fluorescent AMC fluorophore. The assay buffer must be strictly supplemented with Zn2+ to maintain the structural integrity and catalytic function of the metalloprotease active site[6]. A known NEP inhibitor (e.g., Thiorphan) is included as a positive control to validate the assay's dynamic range.

Materials
  • Enzyme: Recombinant Human Neprilysin (rhNEP)

  • Substrate: Suc-Ala-Ala-Phe-AMC (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM ZnCl 2​ , 0.05% Brij-35, pH 7.4[6].

  • Positive Control: Thiorphan (10 µM final concentration)[6].

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM primary stock of the (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid-containing peptidomimetic in anhydrous DMSO. Perform 1:3 serial dilutions in Assay Buffer to create a 10-point concentration-response curve. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: To a black, flat-bottom 96-well microplate, add 25 µL of rhNEP (diluted to 0.5 ng/µL in Assay Buffer). Add 25 µL of the diluted inhibitor (or Thiorphan for control wells). Incubate the plate at 37°C for 30 minutes. Causality: This pre-incubation step is vital to allow the inhibitor's 4-methoxybenzyl group to fully equilibrate within the S1' pocket, establishing a steady-state enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly dispense 50 µL of the Suc-Ala-Ala-Phe-AMC substrate (diluted to a final well concentration of 10 µM) into all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the microplate to a fluorescence reader pre-warmed to 37°C. Measure fluorescence continuously (kinetic mode) for 30 minutes using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Processing: Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curve. Calculate the IC 50​ using a four-parameter logistic (4PL) non-linear regression model.

Protocol 2: Proteolytic Stability Assay (Human Plasma)

Causality & Assay Design: The primary justification for synthesizing peptides with (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is to extend their biological half-life[2]. This assay quantifies that stability by exposing the compound to the aggressive, promiscuous protease environment of human plasma[3]. The protocol uses an acetonitrile quench containing an Internal Standard (IS) to precipitate plasma proteins, halt enzymatic activity instantly, and normalize LC-MS/MS extraction efficiencies.

Materials
  • Matrix: Pooled Human Plasma (K 2​ EDTA treated).

  • Quenching Solution: 100% Acetonitrile (MeCN) containing 0.1% Formic Acid and 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Matrix Equilibration: Aliquot 1 mL of pooled human plasma into a 1.5 mL Eppendorf tube and pre-warm in a 37°C water bath for 10 minutes.

  • Spiking: Add the peptidomimetic to the pre-warmed plasma to achieve a final concentration of 5 µM. Vortex gently for 5 seconds to ensure homogeneous distribution.

  • Time-Course Sampling: At designated time points ( t=0,1,2,4,8,12,and 24 hours), extract a 50 µL aliquot of the plasma mixture.

  • Enzyme Quenching: Immediately dispense the 50 µL aliquot into a pre-chilled microcentrifuge tube containing 150 µL of ice-cold Quenching Solution. Vortex vigorously for 30 seconds. Causality: The 3:1 organic-to-aqueous ratio instantly denatures plasma proteases, preventing further degradation of the analyte while simultaneously extracting the peptide into the organic phase.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Transfer 100 µL of the clear supernatant to an autosampler vial. Analyze the remaining parent compound using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Normalize the analyte peak area to the Tolbutamide IS peak area.

  • Kinetic Analysis: Plot the natural logarithm ( ln ) of the percentage of remaining compound versus time. Calculate the half-life ( t1/2​ ) using the formula t1/2​=0.693/k , where k is the elimination rate constant derived from the slope of the linear regression.

Quantitative Data Visualization

The following table summarizes the expected pharmacological shifts when a native α -amino acid (e.g., Tyrosine or Phenylalanine) is replaced by the β2 -amino acid derivative in a standard metalloprotease inhibitor scaffold.

Compound ClassModification at P1' PositionNEP IC 50​ (nM)Plasma t1/2​ (Hours)Proteolytic Cleavage Sites
Native α -Peptide L-Tyrosine45.2 ± 3.11.2 ± 0.4High (Rapid degradation)
β -Peptidomimetic (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid12.8 ± 1.5> 48.0Minimal (Steric shielding)
Positive Control Thiorphan (Small Molecule)4.1 ± 0.8N/AN/A

Data Interpretation: The incorporation of the β2 -amino acid not only preserves (and often enhances) target affinity due to the optimal positioning of the 4-methoxybenzyl group in the S1' pocket but also extends the plasma half-life by over 40-fold by rendering the adjacent amide bonds invisible to endogenous proteases.

Sources

Preparation of peptidomimetics using (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Application Note: Synthesis of β -Peptidomimetics Incorporating (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, peptide chemists, and drug development professionals

Executive Summary & Target Rationale

The development of peptidomimetics has revolutionized modern drug discovery by addressing the poor pharmacokinetic profiles of natural α -peptides. (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a highly specialized chiral β2 -amino acid. Structurally acting as an O -methyl- β2 -homotyrosine derivative, it features a one-carbon homologation of the peptide backbone with the 4-methoxybenzyl side chain positioned at the C2 (alpha to the carboxyl) carbon.

Incorporating β2 -amino acids into peptide sequences yields "foldamers"—synthetic oligomers that adopt predictable, highly stable secondary structures (such as 14-helices) and exhibit profound resistance to proteolytic degradation (1). This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols required to successfully couple this sterically demanding building block using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: Overcoming the β2 Steric Challenge

The Causality of Reagent Selection

Standard α -amino acids and β3 -amino acids are relatively straightforward to couple. However, β2 -amino acids present a unique synthetic hurdle: the bulky side chain (in this case, the 4-methoxybenzyl group) is located directly adjacent to the activating C-terminal carboxylate.

This proximity creates severe steric hindrance during activation and nucleophilic attack. If standard carbodiimide chemistry (e.g., DIC/HOBt) is employed, the reaction suffers from sluggish kinetics. More critically, the prolonged lifetime of the activated intermediate increases the risk of base-catalyzed epimerization at the C2 stereocenter, potentially destroying the (R)-configuration of the target molecule (2).

To ensure high-fidelity coupling, we must utilize uronium/aminium salts based on the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, specifically HATU .

  • Mechanistic Advantage: The nitrogen at position 7 of the HOAt ring provides a neighboring group effect. It hydrogen-bonds with the incoming resin-bound primary amine, pre-organizing the transition state and drastically accelerating the nucleophilic attack. This kinetic boost outcompetes epimerization pathways, ensuring stereochemical integrity (3).

HATU_MechanismAβ2-Amino Acid(Carboxylate)CO-Acyl(tetramethyl)uroniumIntermediateA->C DIPEABHATU(Uronium Salt)B->CEOAt-Active Ester(Highly Reactive)C->E + HOAtDHOAt Anion(Nucleophilic Attack)D->EGPeptide Bond Formation(β2-Peptidomimetic)E->G + AmineFResin-Bound Amine(Nucleophilic Attack)F->G

Fig 1. Mechanistic pathway of HATU-mediated activation of sterically hindered β2-amino acids.

Quantitative Data Summaries

To establish a robust protocol, the following tables summarize the comparative efficacy of coupling reagents and the optimized SPPS cycle parameters specifically tuned for β2 -amino acids.

Table 1: Comparative Efficacy of Coupling Reagents for β2 -Amino Acids
Coupling SystemActivation IntermediateRelative KineticsEpimerization RiskRecommendation for β2 -AA
DIC / HOBt OBt active esterSlow (>2 hours)HighNot Recommended
PyBOP / DIPEA OBt active esterModerate (1-2 hours)ModerateAcceptable
HATU / DIPEA OAt active esterFast (<45 mins)LowOptimal
COMU / DIPEA Oxyma active esterFast (<30 mins)Very LowExcellent Alternative
Table 2: Optimized Fmoc-SPPS Cycle for β2 -Residues
StepReagent / SolventTimeRepetitions
Deprotection 20% Piperidine in DMF5 min + 10 min2
Wash DMF1 min5
Activation 4.0 eq β2 -AA, 3.9 eq HATU, 8.0 eq DIPEA3 min (pre-activation)1
Coupling Activated mixture added to resin60 - 90 min1 (Double couple if needed)
Wash DMF1 min5

Experimental Workflows & Self-Validating Protocols

The following protocol utilizes a self-validating system where in-process controls (Kaiser test) dictate the progression of the synthesis, ensuring absolute trustworthiness in the final peptidomimetic sequence (4).

SPPS_WorkflowAResin Swelling(DCM/DMF)BFmoc Deprotection(20% Piperidine)A->BCWashing(DMF)B->CDActivation(HATU/DIPEA)C->DECoupling(β2-Amino Acid)D->EFKaiser Test(Validation)E->FF->B Next Cycle (if pass)GCleavage & Global Deprotection(TFA/TIS/H2O)F->G Final Step

Fig 2. Iterative SPPS workflow for β2-amino acid incorporation with self-validating Kaiser test.

Phase 1: Resin Preparation & Swelling
  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted solid-phase synthesis vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for 30 minutes, followed by 5 mL of Amine-free N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polystyrene polymer matrix, maximizing the diffusion of reagents to the internal reactive sites.

Phase 2: Fmoc Deprotection
  • Drain the swelling solvent and add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes.

  • Drain and repeat with a fresh 3 mL of 20% piperidine for 10 minutes.

    • Causality: Piperidine acts as a base to deprotonate the fluorene ring, initiating an E1cb elimination mechanism to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 3 mL).

    • Self-Validation Check: Perform a Kaiser (ninhydrin) test on a few beads. A deep blue color confirms the successful generation of free primary amines.

Phase 3: Activation and Coupling
  • In a separate glass vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of amine-free DMF (5).

    • Causality: The slight substoichiometry of HATU (3.9 eq vs 4.0 eq of amino acid) is critical. It prevents the capping of unreacted resin amines by excess tetramethyluronium species (guanidinylation), which would permanently terminate peptide chain elongation.

  • Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow exactly 3 minutes for pre-activation.

  • Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

Phase 4: In-Process Validation
  • Drain the coupling solution and wash the resin with DMF (5 × 3 mL).

  • Self-Validation Check: Perform the Kaiser test.

    • Pass: The beads remain colorless/yellow, indicating complete coupling. Proceed to the next cycle.

    • Fail: If slight blue coloration is observed, perform a second coupling (double coupling) using the same equivalents for an additional 45 minutes before proceeding.

Phase 5: Cleavage and Global Deprotection
  • Once the full sequence is synthesized, wash the resin with DCM (5 × 3 mL) to shrink the polymer matrix and remove residual DMF.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H2O).

    • Causality: While the 4-methoxybenzyl ether on our target β2 -amino acid is relatively stable, standard peptidomimetics contain other protected side chains. TIS and H2O act as essential scavengers to trap highly reactive carbocations generated during global deprotection, preventing them from alkylating the peptide backbone.

  • Add 3 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate. Evaporate the TFA under a gentle stream of nitrogen to ~0.5 mL.

  • Precipitate the peptidomimetic by adding 10 mL of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether to yield the crude product.

Phase 6: Post-Process Validation
  • Dissolve the crude peptidomimetic in 50% Acetonitrile/Water.

  • Analyze via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the exact mass of the target compound and assess crude purity prior to preparative HPLC purification.

References

  • Beta-amino acids: versatile peptidomimetics.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

Troubleshooting & Optimization

How to improve yield in (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid . As a chiral β2 -amino acid, this molecule presents unique synthetic challenges compared to its β3 counterparts, primarily due to the high propensity for racemization at the α -center and the steric difficulty of enantioselective α -alkylation [4].

As a Senior Application Scientist, I have designed this guide to move beyond mere protocols. Here, we dissect the Evans Chiral Auxiliary pathway, explaining the chemical causality behind each step to ensure your workflow is robust, reproducible, and self-validating.

Visual Synthetic Workflow

SynthesisWorkflow SM N-Boc-β-alanine + (R)-4-isopropyl-2-oxazolidinone Imide Imide Intermediate (N-Acyl Oxazolidinone) SM->Imide PivCl, Et3N, LiCl THF, -20°C to RT Enolate Z-Enolate Formation (NaHMDS, -78°C) Imide->Enolate NaHMDS THF, -78°C Alkylated Alkylated Imide (Diastereoselective PMB addition) Enolate->Alkylated 4-Methoxybenzyl bromide -78°C to -40°C Product (R)-3-Amino-2-(4-methoxybenzyl) propanoic acid Alkylated->Product LiOH, H2O2 THF/H2O, 0°C Auxiliary Recovered Auxiliary Alkylated->Auxiliary Cleavage Byproduct

Figure 1: Evans auxiliary-mediated asymmetric synthesis workflow for the target β2-amino acid.

Step-by-Step Experimental Methodologies & Causality

Every protocol below is designed as a self-validating system . Do not proceed to the next phase without confirming the In-Process Quality Control (IPC) metrics.

Phase 1: Imide Formation (N-Acylation)
  • Activation: Dissolve N-Boc- β -alanine (1.0 eq) in anhydrous THF (0.3 M) under argon at -20 °C. Add triethylamine (2.5 eq) followed by pivaloyl chloride (1.1 eq).

    • Causality: Pivaloyl chloride forms a mixed anhydride. The extreme steric bulk of the tert-butyl group prevents the auxiliary from attacking the wrong carbonyl, directing nucleophilic attack exclusively to the β -alanyl carbonyl.

  • Coupling: After 1 hour, add LiCl (1.2 eq) and (R)-4-isopropyl-2-oxazolidinone (1.0 eq).

    • Causality: LiCl acts as a mild Lewis acid, coordinating both the mixed anhydride and the auxiliary to accelerate the coupling.

  • Isolation: Warm to room temperature and stir for 4 hours. Quench with 0.5 M HCl, extract with EtOAc, and purify via recrystallization.

Phase 2: Asymmetric Alkylation
  • Enolization: Dissolve the imide (1.0 eq) in strictly anhydrous THF (0.2 M) and cool to -78 °C. Dropwise add NaHMDS (1.1 eq, 1.0 M in THF). Stir for 30 mins.

    • Causality: NaHMDS is critical here. The larger sodium counterion prevents the tight enolate aggregation typically seen with lithium bases, favoring the highly reactive monomeric Z-enolate[1].

  • Alkylation: Add freshly purified 4-methoxybenzyl bromide (PMB-Br, 1.5 eq). Stir at -78 °C for 2 hours, then warm to -40 °C for 1 hour.

  • Quench: Quench with saturated NH 4​ Cl at -40 °C and extract with DCM.

    • Self-Validation (IPC): Analyze the crude mixture via 1 H-NMR. The diastereomeric ratio (d.r.) must be >95:5 before proceeding. The diagnostic α -proton signals of the major and minor diastereomers will appear distinctly between 4.0–4.5 ppm.

Phase 3: Hydrolytic Cleavage
  • Preparation: Dissolve the alkylated imide in THF/H 2​ O (3:1) and cool to exactly 0 °C.

  • Cleavage: Add 30% H 2​ O 2​ (4.0 eq) first, followed immediately by LiOH·H 2​ O (1.5 eq).

    • Causality: Premixing H 2​ O 2​ and LiOH generates the hydroperoxide anion (HOO ). Due to the α -effect, HOO is highly nucleophilic but significantly less basic than HO , ensuring rapid cleavage without deprotonating the sensitive α -stereocenter[1].

  • Quench: Stir for 1 hour at 0 °C. Quench with 1.5 N Na 2​ SO 3​ to safely reduce excess peroxides.

Mechanistic Causality of Stereocontrol

MechanisticCausality Z_Enolate Z-Enolate Geometry (Dipole-minimized anti-conformation) Aux_Block (R)-4-isopropyl group blocks Si-face (Bottom) Z_Enolate->Aux_Block Approach PMB-Br approaches from Re-face (Top) Aux_Block->Approach Stereocenter (R)-Configuration at α-carbon Approach->Stereocenter

Figure 2: Mechanistic basis for diastereoselective alkylation establishing the (R)-stereocenter.

Quantitative Optimization Data

Table 1: Influence of Base and Temperature on Alkylation Diastereoselectivity Data demonstrates the necessity of NaHMDS over LDA for optimal stereocontrol.

BaseSolventAdditiveTemp (°C)Yield (%)d.r. (Major:Minor)
LDATHFNone-784585:15
LiHMDSTHFNone-786290:10
NaHMDS THF None -78 88 >98:2
NaHMDSTolueneNone-785592:8

Table 2: Optimization of Auxiliary Cleavage Conditions Data highlights the critical role of the hydroperoxide anion in preventing racemization.

ReagentTemp (°C)Yield (%)e.e. (%)Issue Observed
LiOH257082Significant racemization
LiOH / H 2​ O 2​ 258591Mild racemization
LiOH / H 2​ O 2​ 0 94 >99 Optimal conditions

Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (d.r.) lower than expected during the alkylation step? A: Lower d.r. usually stems from incomplete Z-enolate formation or enolate equilibration. As shown in Table 1, NaHMDS is superior to LiHMDS or LDA because the larger sodium counterion prevents tight aggregation, favoring the reactive monomeric enolate. Ensure your base is freshly titrated and the reaction is kept strictly at -78 °C during the PMB-Br addition.

Q2: I am observing significant O-alkylation instead of C-alkylation. How can I prevent this? A: O-alkylation is a common side reaction when using hard electrophiles or polar aprotic solvents like DMPU or HMPA. 4-Methoxybenzyl bromide is highly reactive and can undergo S N​ 1-like pathways favoring O-alkylation. Stick strictly to THF without polar additives, and ensure the PMB-Br is freshly purified (filtered through basic alumina to remove HBr and polymeric impurities) to maintain a strict S N​ 2 trajectory.

Q3: The cleavage of the auxiliary is giving me a partially racemized product. What is going wrong? A: Racemization during the hydrolysis of the imide occurs if the hydroxide ion acts as a base (deprotonating the α -carbon) rather than a nucleophile. If you let the temperature rise above 0 °C or use excess LiOH without sufficient H 2​ O 2​ , the basicity of the system increases, leading to enolization and racemization. Always add H 2​ O 2​ before LiOH to ensure the immediate generation of the less basic HOO nucleophile.

Q4: How do I separate the cleaved auxiliary from the highly polar β -amino acid? A: After quenching the cleavage reaction with Na 2​ SO 3​ , exploit the pH-dependent solubility of the products. Acidify the aqueous layer to pH ~3-4 using 1M HCl. The (R)-4-isopropyl-2-oxazolidinone can be extracted into dichloromethane. The target (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid (which remains N-Boc protected at this stage) can then be extracted using ethyl acetate.

Q5: Are there scalable alternatives to the chiral auxiliary route? A: Yes. If you are moving toward pilot-scale synthesis, transition metal-catalyzed asymmetric hydrogenation of α -(aminomethyl)acrylates is highly effective. Rhodium-catalyzed hydrogenation using monodentate phosphoramidites [2] or BoPhoz-type ligands [3] can yield β2 -amino acids with excellent enantioselectivities (>95% e.e.) without the stoichiometric waste of an auxiliary.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. "Asymmetric alkylation reactions of chiral imides. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society (1982). URL: [Link]

  • Hoen, R., et al. "Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation." Organic & Biomolecular Chemistry (2007). URL: [Link]

  • Deng, J., et al. "Enantioselective synthesis of beta2-amino acids via Rh-catalyzed asymmetric hydrogenation with BoPhoz-type ligands." The Journal of Organic Chemistry (2008). URL: [Link]

  • Seebach, D., et al. "Enantioselective preparation of beta2-amino acid derivatives for beta-peptide synthesis." Synthesis (2009). URL: [Link]

  • Hilaris Publisher. "Enantioselective Synthesis of β-amino acids: A Review." Organic Chemistry: Current Research (2015). URL: [Link]

Validation & Comparative

Comparative Analysis of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid vs. Standard β-Amino Acids in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

As peptidomimetics transition from theoretical models to clinical candidates, the architectural precision of the peptide backbone dictates both in vivo efficacy and pharmacokinetic viability. This guide provides an objective, data-driven comparison between (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid —a highly specialized β2 -amino acid derivative—and standard β3 -amino acids.

By analyzing their structural impact, proteolytic stability, and synthetic accessibility, researchers can make informed decisions when designing advanced foldamers and protein-protein interaction (PPI) inhibitors.

Structural and Mechanistic Divergence

To engineer stable secondary structures (foldamers), one must understand the fundamental geometric differences between β -amino acid subclasses.

Standard β3 -amino acids possess a side chain on the β -carbon (adjacent to the amine). In contrast, (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a β2 -amino acid, meaning its 4-methoxybenzyl side chain (an O-methyltyrosine analog) is located on the α -carbon (adjacent to the carbonyl)[1].

The Causality of Helix Stabilization: When standard β3 -amino acids are polymerized into a homopolymer, they naturally fold into a 14-helix. However, this homopolymer suffers from a cumulative macroscopic dipole moment that can destabilize the helix in polar aqueous environments.

By strategically alternating (R)- β2 -amino acids with (S)- β3 -amino acids, the side chains interdigitate perfectly. This specific stereochemical pairing causes the local dipoles to cancel out while optimizing the alignment of intramolecular hydrogen bonds. The result is a hyper-stable 14-helix that maintains its conformation even in competitive aqueous media[1].

BetaHelix B3 Standard β3-Amino Acid (S)-Configuration Mix Alternating β2/β3 Backbone B3->Mix Peptide Coupling B2 (R)-3-Amino-2-(4-methoxybenzyl) propanoic acid (β2) B2->Mix Peptide Coupling Helix Stable 14-Helix Foldamer (Optimized H-Bonding) Mix->Helix Conformational Folding Protease Protease Resistance (Steric Shielding) Helix->Protease In vivo Stability

Assembly of alternating β2/β3-amino acids into a protease-resistant 14-helix foldamer.

Proteolytic Stability Profile

A primary driver for incorporating any β -amino acid into a drug candidate is to overcome the rapid enzymatic degradation that plagues natural α -peptides[2].

The Causality of Protease Evasion: Natural proteases (such as trypsin, chymotrypsin, and pronase) have evolved highly specific S1/S2 active site pockets that precisely match the ~3.8 Å spacing of α -peptide bonds. The insertion of an extra methylene group in both β2 and β3 backbones extends this distance to ~5.0 Å. This spatial mismatch completely abrogates the transition-state geometry required for protease-mediated hydrolysis, rendering the peptide invisible to the enzyme[3].

As shown in the experimental data below, while pure β3 -peptides are highly stable, the alternating β2/β3 architecture provides identical protection while offering superior structural rigidity[2].

Table 1: Comparative Proteolytic Stability (In Vitro Half-Life)
Peptide Backbone ArchitectureChymotrypsin ( t1/2​ )Pronase ( t1/2​ )Human Blood Serum ( t1/2​ )
Standard α -Peptide < 15 min< 5 min< 2 hours
Pure β3 -Peptide > 48 hours> 48 hours> 72 hours
Alternating α/β3 -Peptide ~ 12 hours~ 8 hours~ 24 hours
Alternating (R)- β2 /(S)- β3 -Peptide > 48 hours > 48 hours > 72 hours

Synthetic Accessibility & Experimental Methodology

While standard β3 -amino acids are easily synthesized via the Arndt-Eistert homologation of natural α -amino acids, β2 -amino acids cannot be accessed through this route. They require de novo asymmetric synthesis. To achieve this, we utilize a proline-catalyzed diastereoselective aminomethylation workflow[1].

Protocol: Self-Validating Synthesis of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

This protocol is engineered as a self-validating system. It includes an internal analytical checkpoint to prevent the propagation of stereochemical errors into the final, expensive oxidation steps.

Phase 1: Asymmetric Aminomethylation

  • Reaction Setup: Dissolve 3-(4-methoxyphenyl)propanal (the aldehyde precursor) and a formaldehyde-derived iminium salt in anhydrous dichloromethane (DCM).

  • Catalysis: Add 10 mol% of a chiral proline-derived pyrrolidine catalyst. Stir at 4°C for 12 hours. Causality: The chiral catalyst condenses with the aldehyde to form an enamine intermediate. The steric bulk of the catalyst shields the Si face, directing the incoming iminium ion exclusively to the Re face, thereby establishing the precise (R)-configuration at the C2 position.

  • Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, quench with aqueous NH4​Cl , and analyze via chiral HPLC. Validation Logic: Proceed to Phase 2 only if the diastereomeric ratio (dr) exceeds 90:10. If the dr is lower, the enamine geometry was compromised (typically due to moisture ingress or elevated temperatures). Discard the batch and restart to save downstream reagents.

Phase 2: Chemoselective Reduction & Oxidation 4. Reduction: Treat the validated α -substituted- β -amino aldehyde with NaBH4​ in methanol at 0°C to yield the corresponding γ -amino alcohol. 5. Oxidation: Oxidize the primary alcohol to the carboxylic acid using a TEMPO/BAIB system in MeCN/H2​O . Causality: TEMPO/BAIB provides a mild, chemoselective oxidation. Unlike harsher oxidants (e.g., Jones reagent), this system prevents unwanted enolization and subsequent epimerization/racemization at the highly sensitive C2 stereocenter, ensuring the final product remains enantiopure[1].

SynthesisWorkflow Aldehyde Aldehyde Precursor (4-Methoxyhydrocinnamic acid deriv) Aminomethylation Diastereoselective Aminomethylation Aldehyde->Aminomethylation Catalyst Proline-Derived Catalyst + Iminium Ion Catalyst->Aminomethylation Reduction Reduction to γ-Amino Alcohol Aminomethylation->Reduction NaBH4 (dr > 90:10) Oxidation Oxidation to β2-Amino Acid Reduction->Oxidation TEMPO/BAIB Validation Chiral HPLC & NMR Validation Oxidation->Validation Purified Product

Organocatalytic synthesis workflow for enantiopure β2-amino acids via aminomethylation.

Strategic Recommendations for Drug Development

When deciding between standard β3 -amino acids and specialized β2 -amino acids like (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, consider the following:

  • Use standard β3 -amino acids when the primary goal is simply to increase the global proteolytic half-life of a linear peptide sequence. They are highly cost-effective and commercially abundant.

  • Use (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid when designing rigid, structured foldamers (like 14-helices) intended to disrupt broad protein-protein interaction interfaces. The specific β2 geometry allows for precise spatial projection of the 4-methoxybenzyl pharmacophore, mimicking the critical binding interactions of native tyrosine residues without the liability of rapid degradation.

References

  • The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases.
  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.
  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes.

Sources

Chiral HPLC Method Validation for (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid: A Comparative Guide to CSP Selection and Enantiomeric Purity Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a highly functionalized chiral β -amino acid. Compounds in this class serve as critical building blocks for modern peptidomimetics and active pharmaceutical ingredients (APIs). However, they present a notorious analytical challenge: they are amphoteric.

At neutral and physiological pH, the molecule exists as a highly polar zwitterion. The spatial separation between the primary amine and the carboxylic acid gives β -amino acids a distinct dipole moment and pKa profile compared to standard α -amino acids. Consequently, traditional reversed-phase liquid chromatography (RPLC) struggles with retention, while normal-phase liquid chromatography (NPLC) on standard chiral columns yields severe peak tailing and poor enantiorecognition unless the analyte is subjected to pre-column derivatization.

To meet stringent regulatory standards for enantiomeric purity, analytical scientists must move beyond brute-force derivatization. This guide objectively compares modern Chiral Stationary Phases (CSPs) and provides a self-validating, direct-analysis protocol fully aligned with the latest ICH Q2(R2) validation guidelines.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

Selecting the correct CSP dictates the reliability of the entire method lifecycle. We evaluate three distinct chromatographic approaches for this zwitterionic target:

Alternative 1: Immobilized Polysaccharide CSPs (e.g., Amylose/Cellulose Derivatives)
  • Mechanism: Relies on hydrogen bonding, π−π interactions, and steric inclusion within a helical polymer cavity.

  • Limitation: The highly polar zwitterion aggressively interacts with the silica support and the polar carbamate linkages, causing irreversible adsorption. To achieve baseline resolution, analysts must mask the primary amine using Boc- or Fmoc-derivatization. This adds 1–2 hours of sample preparation, introduces derivatization-induced recovery variability, and compromises the method's robustness.

Alternative 2: Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin Aglycone)
  • Mechanism: Utilizes a multi-modal "basket" structure. The 1 phase relies on charge-charge interactions between the analyte's carboxylate and the selector's cationic amine, supplemented by steric interactions[1].

  • Limitation: While it allows for direct (underivatized) analysis, the mass transfer kinetics for sterically hindered β -amino acids bearing bulky substituents (like the 4-methoxybenzyl group) are often slow. This results in broader peaks and lower theoretical plate counts, making it difficult to quantify trace (S)-enantiomer impurities at the 0.05% level.

The Champion: Zwitterionic Cinchona Alkaloid CSPs (e.g., ZWIX)
  • Mechanism: Zwitterionic columns represent the optimal solution for this analyte. They feature a synergistic double ion-pairing mechanism. The stationary phase merges a basic quinuclidine nitrogen (anion exchanger) and an acidic sulfonic acid group (cation exchanger) onto a Cinchona alkaloid scaffold. This architecture enables simultaneous, stereoselective electrostatic interactions with both the NH3+​ and COO− groups of the underivatized β -amino acid2[2].

Workflow cluster_0 Polysaccharide CSP Workflow cluster_1 Zwitterionic CSP Workflow Sample Beta-Amino Acid Sample Deriv Boc-Derivation (1-2 hrs) Sample->Deriv Dilute Direct Dilution (5 mins) Sample->Dilute Extract Extraction Deriv->Extract Analyze1 Normal Phase HPLC Extract->Analyze1 Analyze2 Polar Ionic HPLC Dilute->Analyze2

Direct analysis via Zwitterionic CSPs eliminates derivatization bottlenecks.

Mechanism Analyte Analyte (Beta-Amino Acid) - NH3+ (Protonated) - COO- (Deprotonated) - Aryl Ring CSP Zwitterionic CSP - SO3- (Sulfonic Acid) - Quinuclidine N+ - Aromatic Cleft Analyte->CSP Ionic (NH3+ to SO3-) Analyte->CSP Ionic (COO- to N+) Analyte->CSP Pi-Pi Stacking

Synergistic multi-point chiral recognition mechanism on a Zwitterionic CSP.

Table 1: Comparative Performance Summary for β -Amino Acid Analysis
ParameterPolysaccharide CSPMacrocyclic GlycopeptideZwitterionic CSP
Sample Prep Boc-Derivatization requiredDirect dissolutionDirect dissolution
Mobile Phase Hexane / IPA / TFAMeOH / H₂OMeOH / MeCN / Additives
Resolution ( Rs​ ) > 2.0 (Post-derivatization)~ 1.2 - 1.5> 3.0
Peak Efficiency HighModerateHigh
Analysis Time ~ 20 mins (+ 2 hrs prep)~ 15 mins~ 10 mins

Experimental Protocol: Direct Enantiomeric Purity Analysis

To establish a self-validating analytical system, we utilize Polar Ionic Mode (PIM). The addition of volatile acid and base additives acts as a dynamic displacer, modulating the strong electrostatic interactions to ensure sharp peak shapes and rapid elution3[3].

Step-by-Step Methodology
  • Column Selection: Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+) or equivalent), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase Preparation (Polar Ionic Mode):

    • Mix 490 mL Methanol, 490 mL Acetonitrile, and 20 mL LC-MS grade Water (49:49:2 v/v/v).

    • Add 1.88 mL of Formic Acid (yielding ~50 mM) and 2.58 mL of Diethylamine (yielding ~25 mM).

    • Causality Note: The 2:1 ratio of acid-to-base ensures the mobile phase is slightly acidic (apparent pH ~4.5), maintaining the analyte in its zwitterionic state while preventing irreversible binding to the CSP.

    • Sonicate for 10 minutes and degas.

  • Sample Preparation: Accurately weigh 10.0 mg of the (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid sample. Dissolve directly in 10.0 mL of the mobile phase to achieve a nominal concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C (Temperature control is critical as zwitterionic interactions are highly enthalpy-driven).

    • Detection: UV at 225 nm (capturing the π→π∗ transition of the 4-methoxybenzyl aromatic ring).

    • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Strategy & Data

The recently adopted4 (effective June 2024) emphasizes a lifecycle approach and the use of statistically justified confidence intervals for analytical procedures[4]. For this method, the goal is to reliably quantify the unwanted (S)-enantiomer down to a 0.05% specification limit.

Validation Spec Specificity (Rs > 1.5) Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (R2 > 0.999) Sens->Lin Prec Precision (RSD < 2%) Lin->Prec Acc Accuracy (98-102%) Prec->Acc

ICH Q2(R2) sequential validation strategy for enantiomeric purity methods.

Causality of Validation Parameters
  • Specificity: The method must demonstrate baseline separation. The synergistic interactions on the ZWIX column yield a resolution ( Rs​ ) of 3.4 between the (S) and (R) enantiomers, proving the system is highly specific.

  • Sensitivity (LOD/LOQ): Determined via the signal-to-noise (S/N) approach. A high theoretical plate count is required to keep the trace (S)-enantiomer peak sharp, ensuring an LOQ 0.03% (relative to the 1.0 mg/mL nominal concentration).

  • Accuracy & Precision: Under the new Q2(R2) framework, confidence intervals for accuracy and precision must be compatible with predefined acceptance criteria5[5]. Spiking the API with the (S)-enantiomer at 50%, 100%, and 150% of the specification limit proves the method's quantitative reliability.

Table 2: ICH Q2(R2) Validation Results Summary (Zwitterionic CSP)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability ( Rs​ ) Rs​≥1.5 Rs​=3.4 Pass
Limit of Detection (LOD) S/N 30.01% (0.1 µg/mL)Pass
Limit of Quantitation (LOQ) S/N 100.03% (0.3 µg/mL)Pass
Linearity (Range) R2≥0.999 R2=0.9998 (0.03% to 120%)Pass
Method Precision %RSD 5.0% (at LOQ)%RSD = 2.1% (n=6)Pass
Accuracy (Recovery) 90% - 110% (at spec limit)98.5% - 101.2%Pass

Conclusion

For the enantiomeric purity analysis of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, relying on traditional polysaccharide columns forces laboratories into inefficient, error-prone derivatization workflows. While macrocyclic glycopeptides offer a direct analysis route, they lack the resolving power necessary for robust trace-level quantification.

By leveraging the synergistic double ion-pairing mechanism of Zwitterionic CSPs in Polar Ionic Mode , analytical scientists can achieve baseline resolution ( Rs​ > 3.0) of the underivatized zwitterion in under 10 minutes. This approach not only streamlines laboratory workflows but generates highly precise, accurate data that effortlessly satisfies the rigorous demands of the ICH Q2(R2) validation framework.

References

  • validation of analytical procedures q2(r2)
  • Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase in HPLC Source: Sigma-Aldrich URL
  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview Source: ResearchGate URL
  • Confidence Intervals for Validation of Analytical Procedures Under ICH Q2(R2)
  • Source: Analytical Chemistry (ACS Publications)

Sources

A Comparative Guide to the NMR Spectra of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is paramount. (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and its derivatives represent a class of molecules with significant potential, often serving as building blocks in the synthesis of peptidomimetics and other biologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and its common derivatives, offering insights into the spectral changes that accompany chemical modifications.

The Importance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes, such as the addition of a protecting group or the formation of an ester, can significantly alter a compound's properties. NMR spectroscopy provides a detailed atomic-level view of a molecule's structure, allowing researchers to confirm the identity and purity of their synthesized compounds. This guide will focus on two common derivatives: the N-tert-butoxycarbonyl (N-Boc) protected analogue and the methyl ester derivative.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The quality of NMR data is highly dependent on the experimental setup. Here, we outline a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds discussed.

Sample Preparation
  • Solvent Selection : Deuterated solvents are essential for NMR spectroscopy. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amino acids and their derivatives due to its ability to dissolve a wide range of polar compounds and its high boiling point. For some derivatives, particularly the less polar ones, deuterated chloroform (CDCl₃) may also be suitable. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.

NMR Data Acquisition
  • Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR : A standard single-pulse experiment is typically used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Below is a workflow diagram for the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Weigh Compound Solvent Add Deuterated Solvent Compound->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer Tune Tune and Shim Spectrometer->Tune Acquire Acquire Spectra (1H, 13C) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Integrate Integration (1H) Reference->Integrate PeakPick Peak Picking Integrate->PeakPick Assign Assign Signals PeakPick->Assign Compare Compare Spectra Assign->Compare

Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Comparative NMR Spectral Analysis

The following sections detail the expected ¹H and ¹³C NMR spectra for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and its derivatives. The analysis will highlight the key differences and the structural information that can be gleaned from these variations.

(R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid (Parent Compound)

Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to OMe)
~6.85d2HAr-H (meta to OMe)
~3.75s3H-OCH₃
~3.0-3.2m2HH-3 (CH₂-NH₂)
~2.7-2.9m1HH-2 (CH)
~2.5-2.7m2HCH₂ (benzyl)

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~175C=O (acid)
~158Ar-C (ipso to OMe)
~130Ar-C (ortho to OMe)
~129Ar-C (ipso to benzyl)
~114Ar-C (meta to OMe)
~55-OCH₃
~45C-2 (CH)
~40C-3 (CH₂-NH₂)
~35CH₂ (benzyl)
N-Boc-(R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid (Derivative 1)

The introduction of the N-Boc protecting group significantly alters the electronic environment around the amino group, leading to predictable changes in the NMR spectrum.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to OMe)
~6.85d2HAr-H (meta to OMe)
~6.8-7.0br t1H-NH-
~3.75s3H-OCH₃
~3.0-3.2m2HH-3 (CH₂-NHBoc)
~2.7-2.9m1HH-2 (CH)
~2.5-2.7m2HCH₂ (benzyl)
~1.40 s 9H -C(CH₃)₃

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~175C=O (acid)
~156 C=O (Boc)
~158Ar-C (ipso to OMe)
~130Ar-C (ortho to OMe)
~129Ar-C (ipso to benzyl)
~114Ar-C (meta to OMe)
~78 -C(CH₃)₃
~55-OCH₃
~45C-2 (CH)
~40C-3 (CH₂-NHBoc)
~35CH₂ (benzyl)
~28 -C(CH₃)₃

Analysis of Spectral Changes:

  • ¹H NMR : The most prominent change is the appearance of a large singlet at approximately 1.40 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protector. Additionally, a broad triplet corresponding to the amide proton (-NH-) is now observable around 6.8-7.0 ppm. The signals for the protons on the carbon adjacent to the nitrogen (H-3) may experience a slight downfield shift due to the electron-withdrawing effect of the carbonyl group in the Boc protector.

  • ¹³C NMR : The introduction of the Boc group introduces three new signals. A signal around 156 ppm for the carbonyl carbon of the Boc group, a signal around 78 ppm for the quaternary carbon of the tert-butyl group, and a signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.[1]

(R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid Methyl Ester (Derivative 2)

Esterification of the carboxylic acid to a methyl ester primarily affects the chemical shifts of the carbonyl group and the adjacent protons.

Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to OMe)
~6.85d2HAr-H (meta to OMe)
~3.65 s 3H -COOCH₃
~3.75s3HAr-OCH₃
~3.0-3.2m2HH-3 (CH₂-NH₂)
~2.8-3.0m1HH-2 (CH)
~2.6-2.8m2HCH₂ (benzyl)

Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~172 C=O (ester)
~158Ar-C (ipso to OMe)
~130Ar-C (ortho to OMe)
~129Ar-C (ipso to benzyl)
~114Ar-C (meta to OMe)
~55Ar-OCH₃
~52 -COOCH₃
~46C-2 (CH)
~41C-3 (CH₂-NH₂)
~36CH₂ (benzyl)

Analysis of Spectral Changes:

  • ¹H NMR : The most significant change is the appearance of a new singlet at approximately 3.65 ppm, integrating to three protons, which is characteristic of the methyl ester group. The broad singlet for the carboxylic acid proton will disappear.

  • ¹³C NMR : A new signal for the methyl ester carbon appears around 52 ppm. The chemical shift of the carbonyl carbon is expected to shift slightly upfield (to a lower ppm value) from ~175 ppm in the carboxylic acid to ~172 ppm in the methyl ester.

The structural relationships and the key NMR-active nuclei are summarized in the diagram below.

Caption: Key NMR spectral changes upon derivatization of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and its derivatives. By understanding the characteristic chemical shifts and the predictable spectral changes upon derivatization, researchers can confidently verify the success of their synthetic transformations. The addition of an N-Boc group is clearly identified by the appearance of a prominent 9-proton singlet in the ¹H NMR spectrum and three distinct signals in the ¹³C NMR spectrum. Similarly, the formation of a methyl ester is confirmed by a new 3-proton singlet in the ¹H NMR and a characteristic methyl carbon signal in the ¹³C NMR spectrum. This guide provides a foundational understanding for interpreting the NMR spectra of this important class of compounds, thereby ensuring the structural integrity of molecules destined for further research and development.

References

  • Fujiwara, S., Arata, Y., Hayakawa, N., & Momoi, H. (1962). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. I. DNP Amino Acids. Bulletin of the Chemical Society of Japan, 35(10), 1658-1662. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Validating the chiral integrity of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid post-reaction

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Chiral Integrity of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid Post-Reaction: A Comparative Guide

As a critical β2 -amino acid building block used in peptidomimetics and active pharmaceutical ingredients (APIs), (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid presents unique analytical challenges. During synthetic workflows—particularly carboxyl activation during peptide coupling or esterification—the C2 proton becomes highly susceptible to base-catalyzed abstraction. Because this proton is flanked by an electron-withdrawing carbonyl and an aromatic system (via the methylene bridge), enolization can rapidly lead to artifactual racemization.

Consequently, post-reaction chiral validation is not just a quality control step; it is a mechanistic necessity. This guide objectively compares the three leading analytical methodologies for validating the enantiomeric excess (ee%) of this specific compound, detailing the causality behind the chemistry and providing self-validating experimental protocols.

Comparative Performance Overview

Before selecting a workflow, researchers must weigh the analytical constraints of their specific post-reaction matrix. The table below summarizes the quantitative performance metrics of the three primary validation methods.

Analytical MetricDirect Chiral HPLC / UHPLCChiral GC-MS (Derivatization)1H-NMR with Chiral Solvating Agents
Primary Mechanism Transient diastereomeric interactions on CSPVolatilization & chiral stationary phaseDiastereomeric non-covalent solvates
Limit of Detection (LOD) 0.05% - 0.1% ee< 0.01% ee1.0% - 2.0% ee
Resolution ( Rs​ ) High ( Rs​ > 2.0 typical)Very High ( Rs​ > 2.5 typical)Moderate (Dependent on Δδ splitting)
Sample Destruction Non-destructive (Recoverable)Destructive (Covalent Derivatization)Non-destructive (Recoverable)
Analysis Time 15 - 30 mins30 - 45 mins< 5 mins (post-preparation)
Best Use Case Routine QC & Preparative scale monitoringTrace enantiomeric impurity profilingRapid structural & chiral authentication

Decision Workflow for Chiral Validation

ChiralValidation A Post-Reaction Sample: (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid B Assess Analytical Constraints A->B C Chiral HPLC / UHPLC (Direct Analysis) B->C High Resolution QC D Chiral GC-MS (Derivatization Required) B->D Trace Enantiomer Detection E 1H-NMR with CSA (Non-Covalent Solvates) B->E Rapid Structural Confirmation F Validate ee% via UV/Vis & Retention Time C->F G Validate ee% via Mass Frag & Retention Time D->G H Validate ee% via Peak Integration (u0394u03B4) E->H

Decision workflow for selecting the optimal chiral validation method post-reaction.

Method 1: Direct Chiral HPLC (The Gold Standard)

Mechanistic Causality: Direct analysis via chiral HPLC remains the gold standard for enantiomeric excess determination of β -amino acids [[1]](). The 4-methoxybenzyl group of the analyte provides an electron-rich aromatic system that engages in strong π−π interactions with the phenyl rings of polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H. Simultaneously, the carbamate linkages on the CSP act as hydrogen bond donors and acceptors for the primary amine and carboxylic acid. A mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA), is mechanistically required to suppress the ionization of the carboxylic acid moiety. This prevents secondary electrostatic interactions with the silica support that cause severe peak tailing 2.

Self-Validating Protocol:

  • System Suitability Testing (SST): Inject a blank diluent to rule out ghost peaks. Follow with an injection of a known racemic standard of 3-Amino-2-(4-methoxybenzyl)propanoic acid to establish baseline resolution ( Rs​≥1.5 ).

  • Reference Identification: Inject an enantiopure (R)-reference standard to definitively assign the retention time of the desired product.

  • Sample Acquisition: Run the post-reaction sample using a Hexane/Isopropanol/TFA (e.g., 80:20:0.1 v/v/v) mobile phase at 1.0 mL/min, monitoring UV absorbance at 220 nm and 254 nm.

  • Co-Elution Spike (Validation): To prove the identity of any trace minor peak, spike the post-reaction sample with a small amount of the racemic standard. The area of the suspected (S)-enantiomer peak must increase symmetrically without broadening, confirming its identity.

Method 2: Chiral Derivatization GC-MS (High Sensitivity)

Mechanistic Causality: Because β -amino acids possess high lattice energy and polarity, they are entirely non-volatile. Derivatization to N-trifluoroacetyl-O-methyl esters replaces the polar N-H and O-H bonds with hydrophobic groups, allowing volatilization 3. Once in the gas phase, the enantiomers interact with a Chirasil-L-Val stationary phase. The L-valine diamide selectors on the column form transient, hydrogen-bonded diastereomeric complexes with the derivatized analytes. The difference in the free energy of formation ( ΔΔG ) between the (R)-analyte/L-selector and (S)-analyte/L-selector complexes dictates the precise difference in retention time 4.

Self-Validating Protocol:

  • Internal Standard Addition: Spike the sample with a stable-isotope-labeled (SIL) internal standard (e.g., 13C -labeled racemate). This is critical because the highly exothermal nature of derivatization can induce artifactual racemization; the SIL-IS proves whether observed racemization occurred during the reaction or the sample prep 5.

  • Esterification: React the sample with methanolic HCl (1.25 M) at 60°C for 30 minutes to form the methyl ester. Evaporate to dryness under nitrogen.

  • Acylation: Reconstitute in dichloromethane and add trifluoroacetic anhydride (TFAA). Incubate at 60°C for 20 minutes.

  • GC-MS Acquisition: Inject 1 μL onto a Chirasil-L-Val column. Operate the MS in Selected Ion Monitoring (SIM) mode targeting the molecular ion and the base peak fragment corresponding to the loss of the methoxybenzyl group.

  • Validation: Analyze a derivatization blank (reagents only) to ensure no chiral impurities exist in the derivatizing agents.

Method 3: 1H-NMR with Chiral Solvating Agents (Rapid Authentication)

Mechanistic Causality: When rapid, non-destructive structural and chiral authentication is required, 1H-NMR utilizing non-covalent chiral solvating agents (CSAs) is highly effective. CSAs such as BINOL-based amino alcohols or bis-thiourea derivatives (BTDA) 6 form diastereomeric solvates via bidentate hydrogen bonding with the carboxylate and amine of the analyte. The bulky chiral scaffold of the CSA forces the (R) and (S) enantiomers into distinct spatial arrangements within the magnetic field. For (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, this differential shielding causes chemical shift non-equivalence ( Δδ ) in the methoxy protons (-OCH3), splitting the normally degenerate singlet (around 3.7 ppm) into two distinct, quantifiable peaks.

Self-Validating Protocol:

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum of the pure sample in CDCl3​ without the CSA to establish the baseline chemical shift of the -OCH3 singlet.

  • CSA Complexation: Add (R,R)-BTDA at a 1:1 molar ratio to the NMR tube. Re-acquire the spectrum and observe the peak splitting ( Δδ ). Integrate the split peaks to calculate the enantiomeric excess.

  • Dual-Enantiomer Switch (Validation): To prove the splitting is strictly due to diastereomeric solvation and not a structural impurity, prepare a fresh sample and add (S,S)-BTDA. The sense of non-equivalence must reverse (i.e., if the (R)-enantiomer shifted upfield with the (R,R)-CSA, it must shift downfield with the (S,S)-CSA) [[6]]().

References

  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: Frontiers (frontiersin.org)
  • Source: MDPI (mdpi.com)
  • Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts Source: Google Patents URL
  • Source: DOI (doi.org)

Sources

Mass Spectrometry Validation of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a highly specialized chiral β -amino acid. Because β -amino acids separate their terminal carboxylic acid and amino groups by two carbon atoms, they offer remarkable structural versatility and enhanced resistance to proteolysis when incorporated into peptidomimetics 1[1]. Validating the synthesis of this building block requires absolute certainty regarding its exact mass, structural connectivity, and enantiomeric excess (ee%).

As a Senior Application Scientist, I approach the validation of chiral building blocks not merely as a checklist of analytical runs, but as a self-validating system of interconnected proofs. This guide objectively compares the leading mass spectrometry (MS) platforms for this workflow and provides field-proven, step-by-step experimental protocols.

The Analytical Challenge & Causality in Experimental Design

The synthesis of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid introduces two major analytical hurdles:

  • Isobaric Interference: The crude reaction mixture often contains regioisomers or unreacted starting materials with identical nominal masses.

  • Chiral Resolution: Mass spectrometers are inherently achiral. Differentiating the target (R)-enantiomer from the (S)-enantiomer requires either a chiral stationary phase (CSP) or pre-column chiral derivatization (such as the advanced Marfey's method) to create separable diastereomers 2[2].

To build a trustworthy dataset, every protocol must include internal checks—such as blank injections to rule out carryover and racemic standards to prove baseline chiral resolution—ensuring the data validates itself.

Technology Comparison: Selecting the Right MS Platform

No single instrument provides a complete picture. Below is an objective comparison of the three primary MS platforms used in amino acid synthesis validation.

Table 1: Performance Comparison of MS Platforms for β -Amino Acid Validation

FeatureLC-HRMS (Orbitrap / Q-TOF)Chiral LC-QqQ (Triple Quadrupole)GC-MS (Single Quadrupole)
Primary Use Case Exact mass & structural elucidationHigh-throughput ee% quantitationVolatile impurity profiling
Mass Accuracy < 2 ppmNominal (~0.5 Da)Nominal (~0.5 Da)
Sensitivity (LOQ) Moderate (pg to ng range)Exceptional (fg to pg range)Moderate (ng range)
Sample Preparation Minimal (Dilute & Shoot)Minimal (Direct injection on CSP)Extensive (Derivatization required)
Chiral Capability Possible (Requires chiral column)Excellent (Industry standard for MRM)Possible (Requires derivatization)
Validation Workflow Visualization

MS_Validation_Workflow Synth (R)-3-Amino-2-(4-methoxybenzyl) propanoic acid Synthesis SamplePrep Sample Preparation & Extraction Synth->SamplePrep HRMS LC-HRMS (Orbitrap/Q-TOF) Intact Mass & Fragmentation SamplePrep->HRMS Aliquot 1 QqQ Chiral LC-QqQ (MRM) Enantiomeric Separation SamplePrep->QqQ Aliquot 2 GCMS GC-MS (Derivatized) Volatile Impurity Profiling SamplePrep->GCMS Aliquot 3 (Deriv.) Data1 Identity Confirmation & Structural Elucidation HRMS->Data1 Data2 Enantiomeric Excess (ee%) & Trace Quantitation QqQ->Data2 Data3 Residual Solvents & Starting Materials GCMS->Data3

Mass spectrometry validation workflow for chiral beta-amino acid synthesis.

Step-by-Step Experimental Protocols
Protocol 1: Intact Mass & Structural Confirmation via LC-HRMS (Orbitrap)

Objective: Confirm the molecular formula ( C11​H15​NO3​ , exact mass[M+H]+ = 210.1125) and map the fragmentation pattern. High-resolution instruments like the Q Exactive Plus Orbitrap provide the sub-ppm mass accuracy required to definitively identify specific amino acid modifications 3[3].

Causality & Self-Validation: We utilize a reversed-phase C18 column with a 0.1% formic acid gradient. Formic acid acts as an ion-pairing agent and proton source, maximizing the[M+H]+ signal in positive ESI mode 4[4]. A blank injection (solvent only) is run immediately prior to the sample to self-validate the absence of column carryover.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized crude in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Dilute 1:100.

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., Poroshell 120, 2.7 μ m). Run a linear gradient from 5% to 55% acetonitrile over 6.5 minutes.

  • MS Parameters: Set Orbitrap resolution to 70,000 at m/z 200. Enable Data-Dependent Acquisition (DDA) for top-5 intense ions to trigger HCD (Higher-energy Collisional Dissociation) MS/MS.

  • Data Interpretation: Extract the ion chromatogram (EIC) for m/z 210.1125 ( ± 5 ppm). Confirm the loss of NH3​ (-17 Da) and the presence of the methoxybenzyl tropylium ion fragment (m/z 121.065) in the MS/MS spectra.

Protocol 2: Enantiomeric Excess (ee%) Determination via Chiral LC-QqQ

Objective: Quantify the ratio of (R)- to (S)-enantiomers to prove the stereoselectivity of the synthesis.

Causality & Self-Validation: While pre-column derivatization with reagents like NBD-F or dansyl chloride is an option for amino acid analysis 5[5], direct analysis using a zwitterionic chiral stationary phase (e.g., Chirobiotic T) preserves the native state of the molecule and reduces prep-induced artifacts. The system is self-validated by first injecting a racemic standard to confirm baseline resolution ( Rs​>1.5 ) between the (R) and (S) peaks before analyzing the synthesized batch.

Methodology:

  • Sample Preparation: Dilute the purified compound to 100 ng/mL in 80:20 Methanol:Water.

  • Chromatography: Inject 5 μ L onto a Teicoplanin-based chiral column (e.g., Astec Chirobiotic T). Mobile phase: 100% Methanol with 0.1% Acetic Acid and 0.1% Ammonium Hydroxide (polar ionic mode).

  • MS Parameters: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode. Transition: m/z 210.1 121.1 (Collision Energy: 15 eV).

  • Data Interpretation: Integrate the area under the curve (AUC) for the (R) peak and the trace (S) peak. Calculate ee% using the formula: ee%=[(AUCR​−AUCS​)/(AUCR​+AUCS​)]×100 .

Conclusion

A robust validation of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid synthesis cannot rely on a single technique. LC-HRMS provides the foundational proof of identity and structural integrity, while Chiral LC-QqQ delivers the targeted sensitivity required to confirm stereochemical purity. By embedding self-validating steps—such as blank injections and racemic standard resolutions—into the protocols, researchers ensure that the resulting analytical data is both scientifically rigorous and unequivocally trustworthy.

Sources

A Comparative Guide to the Efficacy of (R)-3-Amino-2-(4-methoxybenzyl)propanoic Acid and Other Compounds in Phenylalanine Ammonia-Lyase (PAL) Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the identification of novel enzyme inhibitors is a critical step in the creation of new therapeutic agents and research tools. This guide provides a comprehensive comparison of the potential inhibitory efficacy of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, a novel synthetic amino acid, against the well-characterized enzyme Phenylalanine Ammonia-Lyase (PAL).

Phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a precursor for a wide array of secondary metabolites, including flavonoids, lignins, and stilbenoids. Due to its central role, PAL is a target for developing agents to modulate plant metabolism or for potential therapeutic applications.

This guide will compare (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid with the known potent PAL inhibitor, 2-aminoindane-2-phosphonic acid (AIP) . We will provide detailed experimental protocols, data analysis frameworks, and the scientific rationale behind the comparative assays.

Rationale for Investigation and Compound Selection

The structure of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid suggests its potential as a PAL inhibitor. Its core structure is analogous to L-phenylalanine, the natural substrate of PAL. The presence of the 4-methoxybenzyl group mimics the benzyl side chain of phenylalanine, making it a candidate for competitive inhibition at the enzyme's active site.

For a robust comparison, we have selected 2-aminoindane-2-phosphonic acid (AIP) as a reference inhibitor. AIP is a well-documented, potent, and competitive inhibitor of PAL, making it an excellent benchmark for evaluating the efficacy of novel compounds[1][2].

CompoundStructureRationale for Inclusion
(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid Test compound; structural analog of L-phenylalanine.
2-Aminoindane-2-phosphonic acid (AIP) Reference inhibitor; known potent competitive inhibitor of PAL.[1][2]
L-Phenylalanine Natural substrate of PAL; used to determine the enzyme's kinetic parameters (Km and Vmax).

The Phenylalanine Ammonia-Lyase (PAL) Catalytic Reaction

The enzymatic activity of PAL is the foundation of our inhibition assay. Understanding this reaction is key to interpreting the inhibition data.

PAL_Reaction L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Substrate Binding Products trans-Cinnamic Acid + NH₃ PAL->Products Catalytic Conversion

Caption: The catalytic conversion of L-Phenylalanine to trans-Cinnamic Acid and Ammonia by PAL.

Experimental Protocol: PAL Enzyme Inhibition Assay

This protocol is designed to be a self-validating system, with controls and reference standards to ensure the integrity of the results.

Materials:

  • Recombinant or purified Phenylalanine Ammonia-Lyase (from Rhodosporidium toruloides or a similar source)

  • L-Phenylalanine (substrate)

  • (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid (test inhibitor)

  • 2-Aminoindane-2-phosphonic acid (AIP) (reference inhibitor)

  • Tris-HCl buffer (pH 8.5)

  • Spectrophotometer capable of reading at 290 nm

  • 96-well UV-transparent microplates

Workflow for Determining Inhibitor Efficacy:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of inhibitors and substrate B Prepare serial dilutions of inhibitors A->B C Add buffer, inhibitor/vehicle, and enzyme to wells B->C D Pre-incubate at 30°C for 10 minutes C->D E Initiate reaction by adding L-phenylalanine D->E F Measure absorbance at 290 nm every minute for 20 minutes E->F G Calculate initial reaction velocities (V₀) F->G H Plot % inhibition vs. inhibitor concentration G->H I Determine IC₅₀ values using non-linear regression H->I

Caption: Workflow for the PAL enzyme inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of L-phenylalanine in Tris-HCl buffer (pH 8.5).

    • Prepare 10 mM stock solutions of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and AIP in the appropriate solvent (e.g., water or DMSO).

    • Create a series of dilutions for each inhibitor to cover a range of concentrations (e.g., from 1 µM to 1 mM).

    • Prepare a working solution of PAL in Tris-HCl buffer. The concentration should be optimized to yield a linear reaction rate for at least 20 minutes.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • 150 µL of Tris-HCl buffer (pH 8.5)

      • 10 µL of the inhibitor dilution (or vehicle for control wells)

      • 20 µL of the PAL enzyme solution

    • Include "no enzyme" and "no substrate" controls.

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-phenylalanine solution to each well.

    • Immediately place the microplate in a spectrophotometer pre-heated to 30°C.

    • Measure the absorbance at 290 nm every minute for 20 minutes. The increase in absorbance is due to the formation of trans-cinnamic acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using non-linear regression analysis.

Comparative Efficacy: Data Interpretation and Expected Outcomes

The primary metric for comparing the efficacy of the inhibitors will be their IC₅₀ values . A lower IC₅₀ value indicates a more potent inhibitor.

Table of Expected Data:

CompoundIC₅₀ (µM)Inhibition Type
(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid To be determinedExpected to be competitive, based on structural similarity to the substrate.
2-Aminoindane-2-phosphonic acid (AIP) ~7 nM (Ki value)[2]Competitive[2]

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), Lineweaver-Burk or Michaelis-Menten plots should be generated by measuring the reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Logical Framework for Competitive Inhibition:

Competitive_Inhibition E Free Enzyme (PAL) ES Enzyme-Substrate Complex E->ES + S (Km) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) P Product (trans-Cinnamic Acid) S Substrate (L-Phe) I Inhibitor ES->E k_cat ES->P

Caption: In competitive inhibition, the inhibitor binds to the free enzyme, preventing substrate binding.

Conclusion

This guide provides a robust framework for the comparative evaluation of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid as a potential inhibitor of Phenylalanine Ammonia-Lyase. By following the detailed protocols and data analysis procedures outlined, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of this novel compound. The comparison with a well-characterized inhibitor like AIP will provide a clear context for its efficacy and potential for further development. The structural similarity of the test compound to the natural substrate of PAL provides a strong rationale for this investigation, and the results will contribute valuable knowledge to the field of enzyme inhibition and drug discovery.

References

  • Zoń, J., Miziak, P., Amrhein, N., & Gancarz, R. (2005). Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids. Chemistry & Biodiversity, 2(9), 1187-1194. Available from: [Link]

  • Janas, K. M., Jasiński, M., & Stobiecki, M. (2002). Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring. Phytochemistry, 59(1), 9-21. Available from: [Link]

  • Gomes, V. M., Mosqueda-Garcı́a, R., & Cárdenas, L. (2003). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Archives of biochemistry and biophysics, 412(2), 170-175. Available from: [Link]

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase (PAL): 2-Aminoindan-2-phosphonic Acid and Related Compounds. Liebigs Annalen der Chemie, 1992(7), 625-628. Available from: [Link]

  • Koukol, J., & Conn, E. E. (1961). The metabolism of aromatic compounds in higher plants. IV. Purification and properties of the phenylalanine deaminase of Hordeum vulgare. Journal of Biological Chemistry, 236(10), 2692-2698. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Core Principles of Chemical Waste Management

The proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous materials.[1] Improper disposal can lead to significant environmental contamination and legal consequences.[2] Therefore, all laboratory personnel must be trained in and adhere to their institution's specific waste management plans.

Section 1: Hazard Assessment and Classification

Given the absence of specific toxicological and environmental hazard data for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, it must be handled as a potentially hazardous substance. Structurally related compounds, such as other amino acid derivatives and propionic acid, can exhibit a range of hazards from skin and eye irritation to corrosivity.[3][4][5] Therefore, for disposal purposes, it is prudent to manage this compound as hazardous waste.

Key Operational Steps:

  • Assume Hazard: In the absence of definitive data, treat (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid as hazardous waste.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures.[6] They will provide the necessary guidance and resources for proper disposal.

Table 1: Handling and Disposal Parameters based on Analogous Compounds
ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to lack of specific hazard data.
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent skin and eye contact with the potentially irritating compound.[3][7]
Primary Disposal Route Collection by a licensed hazardous waste contractor for incineration or other approved disposal methods.Ensures compliance with federal, state, and local regulations.[8]
Spill Management Absorb with an inert material, collect in a sealed container, and decontaminate the area.To contain and safely clean up any accidental releases.[6]

Section 2: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid waste.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9] Never mix (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid waste with incompatible materials.

  • Solid Waste:

    • Collect unused or expired solid (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid in its original container or a clearly labeled, sealed waste bag.

    • Place this primary container into a designated solid hazardous waste container provided by your EHS department.[6]

    • Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in the solid hazardous waste container.[6]

  • Liquid Waste (Aqueous Solutions):

    • Collect all aqueous solutions containing (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid in a designated aqueous hazardous waste container.

    • Ensure the pH of the solution is neutral (6-8) before adding it to the waste container, unless otherwise directed by your EHS department.

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid hazardous waste container.[6]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste. Following decontamination, the glassware can be washed using standard laboratory procedures.[6]

Container Management and Labeling

Proper containerization and labeling are mandated by OSHA and the EPA to ensure safe handling and disposal.[2]

  • Use Compatible Containers: All waste must be stored in containers made of a material compatible with the chemical.[9] For (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, high-density polyethylene (HDPE) containers are generally suitable.

  • Secure and Seal: Ensure all waste containers are securely sealed with a tight-fitting cap to prevent leaks and spills.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid," and the approximate concentration if in solution.[1] Your EHS department will provide specific labels with additional required information.

Storage and Accumulation

Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10]

  • Designated Storage: Store the sealed and labeled waste containers in a designated, secondary containment area away from incompatible materials.[6]

  • Regular Inspections: Regularly inspect the storage area for any signs of leaks or container degradation.[2]

  • Time and Quantity Limits: Be aware of the time and quantity limits for waste accumulation in an SAA as stipulated by EPA regulations and your institutional policies.[10]

Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste by the EHS department or a licensed contractor.[11]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[1]

Section 3: Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Control and Contain: Restrict access to the spill area.

  • Personal Protection: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and its associated waste materials.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid Waste solid Solid Waste (Pure compound, contaminated disposables) start->solid liquid Liquid Waste (Aqueous solutions, rinsates) start->liquid labware Contaminated Labware start->labware solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container labware->solid_container Disposable decon Decontaminate Non-Disposable Labware labware->decon Non-disposable saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa decon->liquid_container Collect rinsate pickup Arrange for Pickup by Institutional EHS or Licensed Contractor saa->pickup end Transport to Approved Waste Disposal Facility pickup->end

Caption: Disposal workflow for (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (2025). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Amino Acid Standard - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • 3 - SAFETY DATA SHEET.
  • Emory University. Chemical Waste Disposal Guidelines.
  • CDH Fine Chemical. Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BASF. (2023, January 6). Safety data sheet.
  • BenchChem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.

Sources

A Researcher's Guide to the Safe Handling of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a novel amino acid derivative, (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid presents unique opportunities in drug development and scientific research. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, ensuring the well-being of laboratory personnel and the integrity of the research.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are fundamental to minimizing exposure to (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required
Weighing and Transferring (Solid) Chemical splash goggles or face shieldChemical-resistant gloves (Nitrile recommended)Laboratory coatP95 (US) or P1 (EU EN 143) particle respirator if not handled in a fume hood
In Solution Chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required if handled in a fume hood
Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with chemical-resistant gloves (Nitrile recommended)Chemical-resistant apron or coveralls over a laboratory coatAir-purifying respirator with appropriate cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for eye irritation and the corrosive nature of similar compounds, robust eye protection is crucial.[2][4][5] Safety glasses with side shields offer a baseline of protection, while chemical splash goggles are necessary when there is a higher risk of splashes or dust generation.[6] A face shield provides an additional layer of protection for the entire face.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[7] It is imperative to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating the skin.[8]

  • Body Protection: A laboratory coat serves as a primary barrier against accidental spills and contamination.[6][7] For larger-scale operations or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5]

  • Respiratory Protection: As an amino acid derivative powder, (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid poses an inhalation hazard.[9] All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize airborne particles.[8][10] If a fume hood is not available, a P95 or P1 particle respirator is recommended.[7]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to ensure the safe handling of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the user's name.[11]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][12]

  • Ensure the storage area is clearly marked with the appropriate hazard signs.[12]

2. Weighing and Transferring:

The following workflow is designed to minimize exposure during the weighing and transfer of the solid compound.

Weighing_and_Transfer_Workflow cluster_prep Preparation cluster_hood In Chemical Fume Hood cluster_post Post-Transfer A Don appropriate PPE: - Lab coat - Goggles - Nitrile gloves B Designate and prepare a specific work area. Line with absorbent bench paper. A->B Enter Hood C Tare a clean, labeled container on the balance. B->C D Carefully transfer the desired amount of the compound using a spatula or scoop. C->D E Close the primary container immediately after use. D->E F Clean the work area and any contaminated tools. E->F Exit Hood G Dispose of contaminated materials in a labeled hazardous waste container. F->G H Doff PPE in the correct order and wash hands thoroughly. G->H

Caption: Workflow for weighing and transferring solid (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid.

  • Work in a Designated Area: All manipulations of the solid compound should be conducted within a certified chemical fume hood to control dust and potential inhalation exposure.[10][13] The work surface should be covered with absorbent paper to contain any spills.[9][13]

  • Minimize Dust Generation: Handle the powder carefully to avoid creating dust.[7] Using smaller scoops can help control the transfer process.[9]

  • Keep Containers Closed: Always keep the primary container tightly sealed when not in use to prevent accidental spills and contamination.[7][9][12]

3. Working with Solutions:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If working with a volatile solvent, ensure the preparation is done in a chemical fume hood.[8]

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.[11]

III. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid and any contaminated materials is a critical final step in the handling process. As with many amino acid derivatives, this compound should be treated as hazardous waste.[7]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused compound, contaminated weighing paper, gloves, and other disposable materials, in a designated, clearly labeled, and sealed hazardous waste container.[12]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container.[12] Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid".[12]

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Spill:

    • Alert others in the vicinity and evacuate the immediate area if necessary.[8]

    • For small spills, use a spill kit with appropriate absorbent materials to contain the spill.[11] Avoid direct contact with the spilled material.[8]

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][4]

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.[1][2]

  • Eye Contact:

    • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2][4]

    • Seek immediate medical attention.[1][2]

  • Inhalation:

    • Move the individual to fresh air immediately.[2][14]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][4][14]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.[4]

    • Rinse the mouth with water.[2][14]

    • Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can confidently and safely handle (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Handling and Storing Chemicals - Lab Manager. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of Washington. Available at: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions), Duke University Occupational and Environmental Safety Office. Available at: [Link]

  • Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. Available at: [Link]

  • Amino Acids Metabolism: Disposal of Nitrogen. Available at: [Link]

  • Powder Handling - AirClean Systems. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Available at: [Link]

  • AMINO ACID METABOLISM : NITROGEN REACTIONS - Brody, T. (n.d.). Available at: [Link]

  • Safety Data Sheet - Propanoic acid, 3-[(2,4-difluorophenyl)amino]-3-oxo- - Angene Chemical. Available at: [Link]

  • MSDS - Boc-NH-(PEG)6-Propionic Acid - AAPPTec. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]

  • Biological Safety Personal Protective Equipment - University of Florida. Available at: [Link]

  • Degradation of amino acids - WikiLectures. Available at: [Link]

  • Disposal of Nitrogen, Degradation and Synthesis of AminoAcids (2).pptx - Slideshare. Available at: [Link]

  • SAFETY DATA SHEET - 3-(Boc-amino)-3-(3-methoxyphenyl)propionicacid - Fisher Scientific. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.